molecular formula C9H10BrNO4S B1517570 3-Bromo-4-(dimethylsulfamoyl)benzoic acid CAS No. 1019384-91-8

3-Bromo-4-(dimethylsulfamoyl)benzoic acid

Cat. No.: B1517570
CAS No.: 1019384-91-8
M. Wt: 308.15 g/mol
InChI Key: PVZZRMYVFSLWKH-UHFFFAOYSA-N
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Description

3-Bromo-4-(dimethylsulfamoyl)benzoic acid is a useful research compound. Its molecular formula is C9H10BrNO4S and its molecular weight is 308.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-4-(dimethylsulfamoyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-(dimethylsulfamoyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-4-(dimethylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO4S/c1-11(2)16(14,15)8-4-3-6(9(12)13)5-7(8)10/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZZRMYVFSLWKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=C(C=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-Bromo-4-(dimethylsulfamoyl)benzoic acid

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid, a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and organic synthesis. We will explore its chemical structure, physicochemical properties, a robust synthesis protocol, and detailed analytical characterization methods. The document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's attributes and its potential as a versatile chemical building block. While experimental data for this specific molecule is limited in published literature, this guide synthesizes information from established chemical principles and data from closely related analogues to provide a reliable and scientifically grounded resource.

Introduction

3-Bromo-4-(dimethylsulfamoyl)benzoic acid belongs to the class of substituted benzoic acids, incorporating three key functional groups: a carboxylic acid, a bromine atom, and an N,N-dimethylsulfonamide. This trifunctional arrangement makes it a highly valuable intermediate in the synthesis of complex organic molecules. The carboxylic acid provides a handle for amide coupling and esterification reactions, the bromine atom allows for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and the sulfonamide moiety can influence solubility, polarity, and biological activity through hydrogen bonding interactions. Its structural complexity and synthetic versatility position it as a key starting material for creating libraries of compounds in drug discovery campaigns.

Chemical Identity and Structure

The structural integrity of a chemical intermediate is paramount. The following section details the fundamental identifiers for 3-Bromo-4-(dimethylsulfamoyl)benzoic acid.

Chemical Structure

The molecule consists of a benzene ring substituted at position 1 with a carboxylic acid group, at position 3 with a bromine atom, and at position 4 with an N,N-dimethylsulfamoyl group.

Caption: Chemical Structure of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid

Chemical Identifiers
IdentifierValueReference
IUPAC Name 3-Bromo-4-(N,N-dimethylsulfamoyl)benzoic acid-
Molecular Formula C₉H₁₀BrNO₄S[1]
Molecular Weight 308.15 g/mol [2]
Monoisotopic Mass 306.9514 Da[1]
CAS Number Not assigned / Found for isomer-
SMILES CN(C)S(=O)(=O)C1=C(C=C(C=C1)C(=O)O)Br[1]
InChI InChI=1S/C9H10BrNO4S/c1-11(2)16(14,15)8-4-3-6(9(12)13)5-7(8)10/h3-5H,1-2H3,(H,12,13)[1]
InChIKey PVZZRMYVFSLWKH-UHFFFAOYSA-N[1]

Note: The CAS number 473477-03-1 corresponds to the isomer 4-Bromo-3-(N,N-dimethylsulfamoyl)benzoic acid.[2][3] A specific CAS number for the title compound is not readily found in public databases.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in reactions, its solubility, and its potential biological interactions. The data below are based on computational predictions from reliable sources, as experimental data is not widely available.

PropertyPredicted ValueReference
XlogP 1.3[1]
Melting Point Not available-
Boiling Point Not available-
pKa Predicted ~3.5-4.0-
Solubility Soluble in DMSO, Methanol[4]

The presence of the polar carboxylic acid and sulfonamide groups suggests some solubility in polar organic solvents, while the bromo-substituted aromatic ring provides lipophilic character, as reflected in the predicted XlogP value. The carboxylic acid is expected to be the most acidic proton, with a pKa typical for a benzoic acid derivative.

Synthesis and Purification

While a specific, published synthesis for 3-Bromo-4-(dimethylsulfamoyl)benzoic acid is not available, a reliable synthetic route can be designed based on established organic chemistry transformations. The most logical approach involves a three-step process starting from 3-bromo-4-methylbenzoic acid.

Proposed Synthetic Pathway

The synthesis involves:

  • Benzylic Bromination: Radical-initiated bromination of the methyl group of 3-bromo-4-methylbenzoic acid.

  • Oxidation: Oxidation of the resulting benzylic bromide to a sulfonyl chloride. This step is conceptual; a more standard approach involves chlorosulfonation of a suitable precursor.

  • Amination: Reaction of the intermediate sulfonyl chloride with dimethylamine to form the final N,N-dimethylsulfonamide product.

A more field-proven approach would be the direct chlorosulfonation of 2-bromobenzoic acid, followed by amination. However, controlling the regioselectivity of the chlorosulfonation can be challenging. Therefore, we present a plausible, albeit multi-step, route starting from a defined precursor.

A more direct and industrially common approach for preparing aryl sulfonamides involves the reaction of an aryl sulfonyl chloride with an amine.[5] The key challenge is often the synthesis of the sulfonyl chloride intermediate itself. A plausible route to the required intermediate, 3-bromo-4-(chlorosulfonyl)benzoic acid , could start from 2-bromobenzoic acid via chlorosulfonation.[6]

Caption: Plausible synthetic workflow for the target compound.

Experimental Protocol (Predictive)

This protocol describes the synthesis starting from the key intermediate, 3-bromo-4-(chlorosulfonyl)benzoic acid.

Step 1: Synthesis of 3-Bromo-4-(N,N-dimethylsulfamoyl)benzoic acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-bromo-4-(chlorosulfonyl)benzoic acid (1.0 eq) in a suitable anhydrous solvent like tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

  • Amine Addition: Prepare a solution of dimethylamine (2.2 eq, either as a solution in THF or bubbled as a gas) and a non-nucleophilic base such as triethylamine or pyridine (1.5 eq) in THF. Add this solution dropwise to the cooled sulfonyl chloride solution over 30 minutes, maintaining the temperature at 0 °C. The causality for using a base is to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Work-up: Upon completion, quench the reaction by slowly adding water. Acidify the aqueous mixture to a pH of ~2 with 10% hydrochloric acid (HCl) to ensure the carboxylic acid is protonated. This will cause the product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake with cold water to remove any remaining salts.

  • Purification: Dry the crude product under vacuum. For higher purity, recrystallize the solid from an appropriate solvent system, such as an ethanol/water or ethyl acetate/hexane mixture. This self-validating step ensures that impurities are removed, which can be confirmed by subsequent analytical characterization.

Spectroscopic and Analytical Characterization (Predictive)

Confirming the structure and purity of the final product is a critical step. The following data are predicted based on the known effects of the functional groups on standard spectroscopic techniques.

TechniquePredicted Data
¹H NMR Aromatic protons: Three signals in the 7.5-8.5 ppm range. Expect a doublet, a singlet (or narrow doublet), and a doublet of doublets, reflecting the 1,2,4-substitution pattern. Methyl protons: A singlet around 2.7-3.0 ppm, integrating to 6H. Carboxylic acid proton: A broad singlet >12 ppm.
¹³C NMR Aromatic carbons: Six signals in the 120-145 ppm range. Carbonyl carbon: A signal around 165-170 ppm. Methyl carbons: A signal around 38-42 ppm.
Mass Spec. (ESI-) Expected [M-H]⁻ at m/z ≈ 306.0 and 308.0, reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br in a ~1:1 ratio.
IR Spectroscopy O-H stretch (acid): Very broad band from 2500-3300 cm⁻¹. C=O stretch (acid): Strong, sharp band at ~1700 cm⁻¹. S=O stretch (sulfonamide): Two strong bands at ~1350 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric). Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

Reactivity and Potential Applications

3-Bromo-4-(dimethylsulfamoyl)benzoic acid is a versatile synthetic intermediate due to its distinct reactive sites.

  • Carboxylic Acid: This group can be readily converted into esters, amides, or acid chlorides, allowing for the extension of the molecular scaffold. This is the most common site for derivatization in medicinal chemistry.

  • Aryl Bromide: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. This enables the introduction of various aryl, heteroaryl, or alkyl groups at the 3-position, providing a powerful tool for generating structural diversity.

  • Sulfonamide Group: The N,N-dimethylsulfonamide is generally stable but can influence the molecule's overall electronic properties and conformation. Its hydrogen bond accepting capability can be crucial for molecular recognition in biological systems.

Given these features, the primary application of this compound is as a building block in the synthesis of pharmacologically active agents . Related bromo-benzoic acid derivatives have been utilized in the synthesis of biphenyl amides and other complex heterocyclic systems.[7]

Safety and Handling

No specific toxicology data is available for 3-Bromo-4-(dimethylsulfamoyl)benzoic acid. However, based on data for structurally similar compounds such as 3-Bromo-4-(methylsulfonyl)benzoic acid, the following hazards should be assumed:

  • Harmful if swallowed (H302)

  • Causes skin irritation (H315)

  • Causes serious eye irritation (H319)

  • May cause respiratory irritation (H335)

Recommended Handling Procedures:

  • Handle in a well-ventilated area or a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

3-Bromo-4-(dimethylsulfamoyl)benzoic acid is a synthetically valuable compound with significant potential for use in research and development, particularly within the pharmaceutical industry. Its multifunctional nature allows for a wide range of chemical transformations, making it an ideal scaffold for building diverse molecular libraries. While experimental data on the compound itself is sparse, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and safe handling based on established chemical principles and analysis of related structures.

References

  • Haj Houssein, M., et al. (2020). Synthesis of Aryl Sulfonamides by Eco-Friendly Method and Evaluation of Their Anti-Bacterial Activity. Available at: [Link]

  • Baranczak, A., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. PMC. Available at: [Link]

  • Tucker, J. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of sulfonamides by S-N coupling. Available at: [Link]

  • Macmillan Group, Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]

  • Larsen, R. D. (1965). 4-halo-3-sulfamoylbenzamides and methods of preparing the same. U.S. Patent 3,203,987. Google Patents.
  • PubChemLite. 3-bromo-4-(dimethylsulfamoyl)benzoic acid (C9H10BrNO4S). Available at: [Link]

  • PubChem. 2-(((4-Bromo-3-(diethylsulfamoyl)phenyl)carbonyl)amino)benzoic acid. Available at: [Link]

  • SpectraBase. 3-Bromo-4-methyl-benzoic acid. Available at: [Link]

  • GSRS. 2-((4-BROMO-3-(DIETHYLSULFAMOYL)BENZOYL)AMINO)BENZOIC ACID. Available at: [Link]

  • PubMed. Rate and product studies in the solvolyses of N,N-dimethylsulfamoyl and 2-propanesulfonyl chlorides. Available at: [Link]

  • LookChem. Cas 354-44-9,Dimethylsulfamoyl fluoride. Available at: [Link]

  • NIST WebBook. Benzoic acid, 3-bromo-, methyl ester. Available at: [Link]

  • PubChemLite. 3-bromo-4-(chlorosulfonyl)benzoic acid (C7H4BrClO4S). Available at: [Link]

  • Patsnap. Synthesis method for 3-bromine-4-(methylol)methyl benzoate. Eureka. Available at: [Link]

  • Google Patents. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.

Sources

Technical Analysis: Acidity and pKa Profile of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the acidity and physicochemical properties of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid. It is structured to support researchers in drug discovery and chemical development who require precise physicochemical data for lead optimization and formulation.

Executive Summary

3-Bromo-4-(dimethylsulfamoyl)benzoic acid is a poly-functionalized aromatic acid characterized by a significant depression in pKa relative to the benzoic acid scaffold. The molecule features two potent electron-withdrawing groups (EWGs)—a bromine atom at the meta position and a dimethylsulfamoyl moiety at the para position—which synergistically stabilize the carboxylate anion.

  • Predicted pKa : 3.15 ± 0.10 (Calculated via Hammett Linear Free Energy Relationship).

  • Acidity Class : Moderately strong organic acid (approx. 10-fold more acidic than benzoic acid).

  • Physicochemical Profile : Low aqueous solubility in the unionized state (pH < 3); significant lipophilicity modulation due to the sulfonamide core.

Structural Analysis & Electronic Environment

The acidity of this molecule is dictated by the stability of its conjugate base. The negative charge on the carboxylate oxygen is delocalized and stabilized by the electronic environment of the benzene ring.

Functional Group Inventory
PositionGroupElectronic Effect (

)
Mechanism of Action
C1 Carboxylic Acid (-COOH)N/AIonizable center (Proton donor).
C3 Bromine (-Br)

Inductive (-I) : Strong withdrawal through the

-framework. Resonance (+R) : Negligible at meta position relative to COOH.
C4 Dimethylsulfamoyl (

)

Inductive/Field (-I/-F) : Strong withdrawal due to sulfonyl group. Resonance (-R) : Withdrawal via

-system acceptance.
Structural Diagram and Equilibrium

The following diagram illustrates the dissociation equilibrium and the numbering scheme used for the Hammett analysis.

Dissociation cluster_0 Equilibrium State (pKa ≈ 3.15) Acid Unionized Acid (Low Solubility) H_ion H+ Acid->H_ion Ka Base Conjugate Base (Stabilized Anion) H_ion->Base Electrostatic Interaction Struct_Acid 3-Br-4-(SO2NMe2)-C6H3-COOH Struct_Base [3-Br-4-(SO2NMe2)-C6H3-COO]- Struct_Acid->Struct_Base - H+

Figure 1: Dissociation equilibrium of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid. The anion is stabilized by the electron-withdrawing nature of the Br and Sulfamoyl groups.

Theoretical pKa Determination (Hammett Equation)

In the absence of direct experimental literature for this specific derivative, the Hammett Equation provides the most rigorous method for estimation. This approach utilizes the substituent constants (


) defined for benzoic acid derivatives in water at 25°C.
The Equation


  • 
     : pKa of unsubstituted benzoic acid = 4.20 .
    
  • 
     (Rho) : Reaction constant for benzoic acid ionization in water = 1.00 .
    
  • 
     : Sum of Hammett constants for all substituents.
    
Calculation Parameters

We utilize the standard Hammett constants (


) derived from reliable literature (Hansch, Leo, & Taft).
  • 3-Bromo (

    
    ) : The halogen is in the meta position relative to the carboxyl group.
    
    • Value: +0.39 [1][2]

    • Note: Halogens are electron-withdrawing by induction, which dominates in the meta position.

  • 4-Dimethylsulfamoyl (

    
    ) : The 
    
    
    
    group is in the para position.
    • Reference Value: The closely related methylsulfonyl group (

      
      ) has a 
      
      
      
      of 0.72 . The unsubstituted sulfamoyl (
      
      
      ) has a
      
      
      of 0.57 .
    • Adjustment: The dimethyl substitution on the nitrogen increases electron density on the nitrogen atom (via +I effect of methyls), making it a better donor to the sulfur atom, slightly mitigating the sulfur's withdrawing power compared to

      
      . However, it remains a strong EWG.
      
    • Selected Value: +0.65 (Conservative estimate between

      
       and 
      
      
      
      ).
Final Calculation




Validation : The closely related compound 4-(methylsulfonyl)benzoic acid has an experimental pKa of 3.48 . Our target molecule has an additional bromine atom (EWG), which should further lower the pKa.

  • 
    .
    
  • This cross-validation suggests the pKa lies firmly in the 3.10 – 3.20 range.

Physicochemical Implications

Solubility Profile
  • Low pH (pH < 2) : The molecule exists in its unionized (neutral) form. Due to the lipophilic bromine and dimethyl groups, water solubility will be low (predicted < 0.5 mg/mL).

  • Physiological pH (pH 7.4) : The molecule will be >99.9% ionized (anionic). Solubility will increase drastically due to solvation of the carboxylate anion.

  • Formulation Note : For stock solutions, dissolve in DMSO or methanol first, or use a basic buffer (pH > 8) to ensure complete dissolution.

Lipophilicity (LogP/LogD)
  • LogP (Unionized) : Predicted ~ 2.3 . The bromine and methyl groups increase lipophilicity, while the sulfonamide core adds polarity.

  • LogD (pH 7.4) : Will be significantly lower (approx -1.0 to 0.0) due to ionization, limiting passive membrane permeability in the ionized state but preventing accumulation in lipid bilayers.

Experimental Protocol for pKa Determination

For researchers needing to experimentally verify this value, the Potentiometric Titration method is the gold standard for this pKa range.

Materials
  • Compound : ~5 mg of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid (High purity >98%).

  • Solvent : Carbonate-free distilled water (degassed).

  • Co-solvent : Methanol or Dioxane (if water solubility is too low to start).

  • Titrant : 0.1 M KOH (Standardized).

  • Instrument : Potentiometric autotitrator (e.g., Mettler Toledo, Sirius T3).

Workflow Diagram

Titration_Workflow cluster_method Method Correction Start Start: Weigh 5mg Sample Dissolve Dissolve in 0.15M KCl (Add MeOH if insoluble) Start->Dissolve Acidify Acidify to pH 2.0 (using 0.1M HCl) Dissolve->Acidify Titrate Titrate with 0.1M KOH (0.5 µL increments) Acidify->Titrate Data Record pH vs Volume Titrate->Data Calc Calculate pKa (Bjerrum Plot / Yasuda-Shedlovsky) Data->Calc Extrapolate to 0% Co-solvent Extrapolate to 0% Co-solvent Calc->Extrapolate to 0% Co-solvent

Figure 2: Standard Operating Procedure for Potentiometric pKa Determination.

Data Processing (Yasuda-Shedlovsky Extrapolation)

If a co-solvent (e.g., Methanol) is used to solubilize the compound:

  • Perform titrations at three different co-solvent ratios (e.g., 20%, 30%, 40% MeOH).

  • Plot

    
     vs. 
    
    
    
    (dielectric constant).
  • The y-intercept represents the aqueous pKa.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.

  • Sigma-Aldrich. 4-(Methylsulfonyl)benzoic acid Product Specification & Data. (Used as reference standard for sulfonyl group acidity).

  • PubChem. Compound Summary for CID 24848280 (4-Methylsulfonylbenzoic acid). National Library of Medicine.[3]

  • Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Sources

Thermodynamic Stability of Sulfonamide-Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical analysis of the thermodynamic stability, solubility profiles, and solid-state characterization of sulfonamide-substituted benzoic acids (e.g., 4-sulfamoylbenzoic acid/Carzenide). These moieties are critical pharmacophores in diuretic and carbonic anhydrase inhibitor development. This document is designed for formulation scientists and process chemists, focusing on the causality between molecular synthons and macroscopic stability.

Molecular Architecture & Supramolecular Synthons[1]

The thermodynamic behavior of sulfonamide-substituted benzoic acids is governed by the competition between two primary hydrogen-bonding motifs. Understanding this competition is the prerequisite for controlling polymorphism and solubility.

The Synthon Competition

In the solid state, these molecules do not pack randomly. They follow specific "supramolecular synthons":

  • Carboxylic Acid Homodimers: The classic

    
     motif where two carboxylic acid groups form a cyclic dimer.[1] This is energetically robust (
    
    
    
    60 kJ/mol).[1]
  • Sulfonamide Catemers: The sulfonamide group (

    
    ) acts as both a donor and acceptor.[1] It often forms infinite chains (catemers) or lateral dimers involving the sulfonyl oxygens and the amino hydrogens.[1]
    

Thermodynamic Implication: The stability of a specific polymorph depends on which interaction dominates. If the carboxylic acid dimer persists, the lattice energy is generally higher (more stable).[1] If the sulfonamide group disrupts this to form a heterosynthon (acid-to-sulfonamide bonding), the resulting polymorph may be metastable but more soluble.[1]

Solubility Thermodynamics: Protocol & Modeling

Solubility is not merely a physical constant; it is a thermodynamic function of temperature and solvent interaction. We utilize the Modified Apelblat Equation for modeling, as it accounts for the non-ideal behavior of these polar solutes in polar protic solvents.

Experimental Protocol: Laser Monitoring Method

Standard gravimetric methods are prone to sampling errors.[1] We recommend a dynamic laser monitoring system.

Step-by-Step Workflow:

  • Preparation: Load excess solute and solvent into a jacketed equilibrium vessel.

  • Equilibration: Agitate at 400 rpm.

  • Temperature Ramp: Heat the slurry slowly (0.1 K/min).

  • Detection: A laser beam passes through the solution. A photodiode detects transmittance.

  • Endpoint: The temperature at which transmittance hits maximum (clear solution) is recorded as

    
    .[1]
    
Visualization: Solubility Measurement Workflow

SolubilityWorkflow Start Solute/Solvent Prep Vessel Jacketed Vessel (Agitation 400 rpm) Start->Vessel Laser Laser Transmittance Monitoring Vessel->Laser Heating (0.1 K/min) Detection Clear Point Detection (Max Transmittance) Laser->Detection Data Log T_sat vs Mole Fraction Detection->Data Calculation

Figure 1: Dynamic laser monitoring workflow for precise solubility determination.

Mathematical Modeling (The Apelblat Equation)

To correlate the experimental data, use the Modified Apelblat equation:



Where:

  • 
     is the mole fraction solubility.
    
  • 
     is the absolute temperature.[2]
    
  • 
     are empirical constants derived from regression.
    

Representative Data Trends (Theoretical): Based on the polarity of the sulfonamide group, the solubility hierarchy typically follows the dielectric constant and H-bond capability of the solvent.

Solvent SystemSolubility Trend (

K)
Thermodynamic Driver
Ethanol High (Increases significantly)Entropy-driven (Solvent structure breaking)
Methanol ModerateEnthalpy-driven
Water Low (

range)
Hydrophobic effect of the benzene ring
Acetone Moderate/HighDipole-dipole interactions

Solid-State Characterization & Polymorphism

Sulfonamides are historically known for "disappearing polymorphs."[1] Rigorous thermal analysis is required to distinguish between Enantiotropic (reversible transition) and Monotropic (irreversible) systems.[1]

Differential Scanning Calorimetry (DSC) Protocol

Objective: Determine melting point (


), enthalpy of fusion (

), and polymorphic transitions.[1]
  • Sample: 3–5 mg of dried powder in a crimped aluminum pan.

  • Purge Gas: Nitrogen at 50 mL/min (prevents oxidative degradation).

  • Ramp Rate: 10 K/min.

    • Note: If a phase transition is suspected, perform a "Heat-Cool-Heat" cycle to erase thermal history.

Visualization: Polymorphic Energy Landscape

EnergyLandscape Stable Stable Polymorph (Form I) Lowest Gibbs Energy Melt Liquid Phase (Melt) Stable->Melt Melting T_m1 Meta Metastable Polymorph (Form II) Higher Solubility Meta->Stable Solid-Solid Transition (Exothermic) Meta->Melt Melting T_m2 < T_m1

Figure 2: Energy landscape showing the relationship between metastable and stable forms.

Thermal Decomposition Kinetics

For process safety and stability indicating assays, knowing the decomposition kinetics is vital. Sulfonamide-benzoic acids typically decompose via decarboxylation and


 release.
TGA Analysis & Kissinger Method

To calculate the Activation Energy (


), perform Thermogravimetric Analysis (TGA) at multiple heating rates (

K/min).[1]

Apply the Kissinger Equation :


[1]
  • Plot

    
     vs 
    
    
    
    .[1]
  • The slope equals

    
    .
    

Typical Stability Profile:

  • Dehydration (if hydrate): 80°C – 120°C.[1]

  • Melting/Decomposition: 285°C – 295°C (Sharp endotherm followed immediately by exotherm).[1]

References

  • Solubility Modeling (Apelblat)

    • Title: Determination and modeling of aqueous solubility of 4-position substituted benzoic acid compounds in a high-temper
    • Source: Journal of Chemical & Engineering D
    • URL:[Link]

  • Polymorphism in Sulfonamides

    • Title: Polymorphism in Sulfonamides: Evaluation of entropies and enthalpies of transition.[3]

    • Source: Journal of Pharmaceutical Sciences.[4]

    • URL:[Link][1]

  • Thermal Decomposition Kinetics

    • Title: Study on Thermal Decomposition Kinetics of Sulfonamide Potenti
    • Source: Asian Journal of Chemistry.
    • URL:[Link]

  • Compound Specific Data (Carzenide)

    • Title: 4-Sulfamoylbenzoic acid (Carzenide) - Chemical Safety & Properties.[1]

    • Source: Santa Cruz Biotechnology / MedChemExpress.

Sources

3-Bromo-4-(dimethylsulfamoyl)benzoic Acid: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. 3-Bromo-4-(dimethylsulfamoyl)benzoic acid emerges as a compound of significant interest, embodying a unique convergence of chemical functionalities that are highly sought after in medicinal chemistry. This technical guide provides an in-depth exploration of this molecule, not as a standalone therapeutic, but as a privileged starting material for the synthesis of targeted inhibitors. We will dissect the constituent functional groups, elucidate their strategic importance, and present a comprehensive overview of its potential applications, with a particular focus on the design of Poly(ADP-ribose) polymerase (PARP) inhibitors and protein kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar scaffolds in their quest for next-generation therapies.

The Anatomy of a Privileged Scaffold: Deconstructing 3-Bromo-4-(dimethylsulfamoyl)benzoic Acid

The structure of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid is a testament to rational drug design, where each functional group is strategically positioned to confer desirable physicochemical and pharmacological properties.

  • The Benzoic Acid Moiety: The carboxylic acid group is a cornerstone of many pharmacophores, primarily due to its ability to act as a hydrogen bond donor and acceptor, as well as its potential for ionic interactions.[1] However, its inherent acidity can sometimes lead to poor membrane permeability and metabolic liabilities.[1] The strategic placement of other functional groups on the phenyl ring can modulate the pKa of the carboxylic acid, fine-tuning its properties for optimal target engagement and pharmacokinetic profile.

  • The Dimethylsulfamoyl Group: The sulfonamide functional group is a versatile player in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents, including antibacterial, antiviral, and anticancer drugs.[2][3] The dimethylsulfamoyl moiety, in particular, offers several advantages. It is a strong hydrogen bond acceptor and can participate in crucial interactions with biological targets.[4] Furthermore, its non-classical bioisosteric relationship with the carboxylic acid group allows for molecular diversity and the potential to overcome some of the drawbacks associated with carboxylic acids.[5]

  • The Bromo Substituent: The strategic placement of a bromine atom on the aromatic ring provides a valuable synthetic handle for further molecular elaboration. It readily participates in cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, enabling the introduction of a wide range of substituents to explore the chemical space around the core scaffold. This is a critical aspect of structure-activity relationship (SAR) studies in lead optimization.

The confluence of these three functional groups makes 3-Bromo-4-(dimethylsulfamoyl)benzoic acid a highly attractive starting point for the synthesis of compound libraries targeting a variety of enzymes and receptors.

A Prime Candidate for PARP Inhibition: A Hypothetical Drug Design Workflow

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response pathway, and their inhibition has emerged as a powerful strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[3][6] Many potent PARP inhibitors feature a substituted benzamide core, which mimics the nicotinamide portion of the NAD+ substrate.[7]

Given its structural features, 3-Bromo-4-(dimethylsulfamoyl)benzoic acid is an ideal starting material for the synthesis of novel PARP inhibitors. The carboxylic acid can be readily converted to a primary amide, which is a key pharmacophoric element for PARP-1 inhibition. The bromo substituent provides a vector for introducing diversity to probe the adenosine-binding pocket of the enzyme.

Caption: Hypothetical synthetic pathway for PARP inhibitors.

Experimental Protocol: Synthesis of a Benzamide Library for PARP Inhibitor Screening
  • Acid Chloride Formation: To a solution of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2 hours. Remove the solvent under reduced pressure to obtain the crude acid chloride.

  • Amidation: Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF) and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (excess). Stir the mixture for 1 hour at 0 °C and then at room temperature for 4 hours. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the primary amide.

  • Suzuki Coupling for Library Generation: In a microwave vial, combine the primary amide (1.0 eq), a diverse panel of aryl boronic acids (1.2 eq), palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq) in a mixture of 1,4-dioxane and water. Heat the reaction in a microwave reactor at 100-120 °C for 30-60 minutes. Purify the resulting products by column chromatography.

Expanding Horizons: A Scaffold for Kinase Inhibitor Development

Protein kinases are another major class of drug targets, particularly in oncology and inflammatory diseases. A significant number of kinase inhibitors are based on substituted aromatic scaffolds that occupy the ATP-binding site of the enzyme. The structural motifs present in 3-Bromo-4-(dimethylsulfamoyl)benzoic acid are also well-suited for the design of kinase inhibitors. For instance, derivatives of 4-bromo-N-phenylbenzamide have shown promise as FGFR1 inhibitors.[8]

The synthetic versatility of the bromo substituent allows for the introduction of various hinge-binding motifs, while modifications of the amide portion can be used to achieve selectivity and improve physicochemical properties.

Kinase_Inhibitor_Logic Scaffold 3-Bromo-4-(dimethylsulfamoyl)benzoic acid Carboxylic Acid Bromo Group Sulfonamide Amide Amide Formation Scaffold:f0->Amide CrossCoupling Cross-Coupling Scaffold:f1->CrossCoupling HingeBinding Hinge Binding Region Interaction Amide->HingeBinding SolventFront Solvent Front Exposure CrossCoupling->SolventFront SelectivityPocket Selectivity Pocket Interaction CrossCoupling->SelectivityPocket

Caption: Logic diagram for kinase inhibitor design.

Quantitative Insights from Related Scaffolds

While specific biological data for derivatives of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid is not extensively published, the activity of structurally related compounds provides a strong rationale for its potential.

Compound ClassTargetExample IC50 ValuesReference
Sulfamoyl-benzamidesh-NTPDases0.28 - 2.88 µM[9]
4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivativesFGFR11.25 - 2.31 µM[8]
Thieno[3,4-d]imidazole-4-carboxamidesPARP-1Similar to Olaparib[6]
3-substituted benzamidesPARPKi < 2 µM[7]

Conclusion and Future Perspectives

3-Bromo-4-(dimethylsulfamoyl)benzoic acid represents a highly promising and versatile scaffold for the development of targeted therapies. Its unique combination of a modifiable carboxylic acid, a bioisosterically relevant sulfonamide, and a synthetically tractable bromo group makes it an ideal starting point for the creation of diverse compound libraries. The strong precedent for the use of its constituent motifs in successful PARP and kinase inhibitors provides a solid foundation for future drug discovery efforts. As researchers continue to explore novel chemical space in the pursuit of more effective and selective therapeutics, scaffolds like 3-Bromo-4-(dimethylsulfamoyl)benzoic acid will undoubtedly play a crucial role in shaping the future of medicine.

References

  • Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.
  • Talele, T. T. (2016). The “sulfonamide” motif in the discovery of antibacterial agents. European Journal of Medicinal Chemistry, 121, 624-648.
  • Wang, L., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 21(6), 772.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, 7(2), 130-150.
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (2023). RSC Medicinal Chemistry, 14(8), 1549-1562.
  • Sulfonamide (medicine) - Wikipedia. (n.d.). Retrieved from [Link]

  • Purnell, M. R., & Whish, W. J. (1980). Novel inhibitors of poly(ADP-ribose) synthetase. Biochemical Journal, 185(3), 775-777.
  • The recent progress of sulfonamide in medicinal chemistry. (2020).
  • Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. (2012). Current Medicinal Chemistry, 19(21), 3565-3595.
  • Discovery of a spirocyclic 3-bromo-4,5-dihydroisoxazole covalent inhibitor of hGAPDH with antiproliferative activity. (2023). European Journal of Medicinal Chemistry, 254, 115286.
  • 3-bromo-4-(dimethylsulfamoyl)benzoic acid. PubChem. Retrieved from [Link]

  • Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones. (2021). RSC Advances, 11(52), 32895-32909.
  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919.
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d
  • Anticancer and kinase inhibitors, benzopyrone derivatives. (2021). [Journal name, volume(issue), pages].
  • 2-(3-Bromophenyl)
  • Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. (2017). Current Bioactive Compounds, 13(3), 221-229.
  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Introduction: 3-Bromo-4-(dimethylsulfamoyl)benzoic acid is a valuable building block in medicinal chemistry and drug development. Its trifunctional nature, featuring a carboxylic acid, a sulfonamide, and a bromine atom, allows for diverse chemical modifications, making it an important intermediate in the synthesis of various pharmaceutical agents. This document provides a detailed, two-step synthetic protocol for the preparation of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid, designed for researchers and scientists in the field of organic synthesis. The presented methodology is based on established chemical principles and provides insights into the rationale behind the experimental choices to ensure reproducibility and success.

Synthetic Strategy Overview

The synthesis of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid is most effectively achieved through a two-step process. This pathway begins with the formation of the key intermediate, 4-(dimethylsulfamoyl)benzoic acid, from 4-carboxybenzenesulfonyl chloride. The subsequent step involves the regioselective bromination of this intermediate to yield the final product. This approach ensures high yields and purity by utilizing well-understood and reliable reactions.

Experimental Protocols and Data

This section provides detailed experimental procedures for each step of the synthesis, accompanied by key quantitative data and characterization information.

Step 1: Synthesis of 4-(N,N-Dimethylsulfamoyl)benzoic acid

The initial step involves the reaction of 4-carboxybenzenesulfonyl chloride with dimethylamine to form the corresponding sulfonamide. This is a classic nucleophilic acyl substitution reaction at the sulfonyl chloride functional group.

Experimental Protocol:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-carboxybenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a solution of dimethylamine (2.2 eq, typically a 40% aqueous solution or a solution in THF) via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, acidify the reaction mixture with aqueous HCl (e.g., 1M HCl) to a pH of approximately 2-3.

  • The resulting precipitate, 4-(N,N-dimethylsulfamoyl)benzoic acid, is collected by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to afford the desired product.

Causality Behind Experimental Choices:

  • Low Temperature: The addition of dimethylamine is performed at low temperatures to control the exothermicity of the reaction and to minimize potential side reactions.

  • Excess Dimethylamine: A slight excess of dimethylamine is used to ensure the complete consumption of the sulfonyl chloride and to neutralize the HCl generated during the reaction.

  • Acidification: Acidification of the reaction mixture protonates the carboxylate salt, leading to the precipitation of the desired carboxylic acid, which is sparingly soluble in acidic aqueous media.

Step 2: Synthesis of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid

The second step is the electrophilic aromatic substitution of 4-(N,N-dimethylsulfamoyl)benzoic acid with a suitable brominating agent. The dimethylsulfamoyl group is a deactivating but ortho, para-directing group. Since the para position is occupied by the carboxylic acid, bromination is directed to the ortho position (position 3).

Experimental Protocol:

  • To a solution of 4-(N,N-dimethylsulfamoyl)benzoic acid (1.0 eq) in a suitable solvent like acetic acid or a mixture of acetic acid and water, add N-bromosuccinimide (NBS) (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate if necessary. Monitor the reaction by TLC or HPLC.

  • Once the starting material is consumed, pour the reaction mixture into a beaker containing ice-water.

  • The precipitated crude product is collected by vacuum filtration.

  • The crude solid is then washed with cold water and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield pure 3-Bromo-4-(dimethylsulfamoyl)benzoic acid.

Causality Behind Experimental Choices:

  • N-Bromosuccinimide (NBS): NBS is a convenient and safer alternative to liquid bromine for electrophilic bromination. It provides a slow and controlled release of electrophilic bromine, which can lead to higher selectivity and fewer side products.

  • Acetic Acid as Solvent: Acetic acid is a common solvent for bromination reactions as it is polar enough to dissolve the starting material and is stable to the reaction conditions.

  • Recrystallization: This purification technique is employed to remove any unreacted starting material and potential side products, such as dibrominated species, yielding a product of high purity.

Quantitative Data Summary

ParameterStep 1: 4-(N,N-Dimethylsulfamoyl)benzoic acidStep 2: 3-Bromo-4-(dimethylsulfamoyl)benzoic acid
Starting Material 4-Carboxybenzenesulfonyl chloride4-(N,N-Dimethylsulfamoyl)benzoic acid
Key Reagents DimethylamineN-Bromosuccinimide (NBS)
Solvent Tetrahydrofuran (THF) or Dichloromethane (DCM)Acetic Acid
Reaction Temperature 0 °C to Room TemperatureRoom Temperature to 50 °C
Reaction Time 2-4 hours12-24 hours
Typical Yield > 90%80-90%
Purification Method Precipitation and FiltrationRecrystallization

Visualizing the Synthesis Workflow

The following diagram illustrates the two-step synthesis of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid.

Synthesis_Workflow cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Electrophilic Bromination Start_1 4-Carboxybenzenesulfonyl chloride Product_1 4-(N,N-Dimethylsulfamoyl)benzoic acid Start_1->Product_1 Nucleophilic Acyl Substitution Reagent_1 Dimethylamine (2.2 eq) Reagent_1->Start_1 Solvent_1 THF or DCM Solvent_1->Start_1 Final_Product 3-Bromo-4-(dimethylsulfamoyl)benzoic acid Product_1->Final_Product Electrophilic Aromatic Substitution Reagent_2 N-Bromosuccinimide (NBS) (1.1 eq) Reagent_2->Product_1 Solvent_2 Acetic Acid Solvent_2->Product_1

Caption: Two-step synthesis of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid.

Trustworthiness and Self-Validation

The protocols described herein are based on fundamental and widely practiced organic chemistry reactions. The progress of each step can be reliably monitored using standard analytical techniques such as TLC and HPLC. The identity and purity of the intermediate and final products should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to validate the success of the synthesis.

References

  • General Sulfonamide Synthesis: For a general overview of sulfonamide synthesis from sulfonyl chlorides and amines, please refer to standard organic chemistry textbooks or review articles on the topic. A representative example can be found in the synthesis of various sulfonamide derivatives.[1][2]

  • Electrophilic Aromatic Bromination: The principles of electrophilic aromatic substitution, including the directing effects of substituents and the use of various brominating agents like NBS, are well-documented in the chemical literature.[3][4]

  • Synthesis of Dialkylsulfamylbenzoic Acids: A general strategy for the synthesis of related compounds, which supports the proposed first step of the synthesis.[5]

  • Properties of 4-(N,N-Dimethylsulfamoyl)benzoic acid: Information on the starting material for the second step of the synthesis.[6][7]

Sources

Application Note: Esterification Protocols for 3-Bromo-4-(dimethylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Chemical Analysis

The esterification of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid represents a critical transformation in medicinal chemistry, often serving as an intermediate for SGLT2 inhibitors or other sulfonamide-based therapeutics.[1]

Substrate Analysis[2]
  • Electronic Environment: The benzoic acid core is highly electron-deficient due to the synergistic withdrawing effects of the para-dimethylsulfamoyl group (

    
    , strong EWG) and the meta-bromo substituent (
    
    
    
    , inductive EWG).[1]
  • Reactivity Implications:

    • Acid-Catalyzed Esterification (Fischer): The electron-deficient ring reduces the basicity of the carbonyl oxygen, potentially slowing down protonation—the rate-limiting step in traditional Fischer esterification.

    • Acyl Chloride Formation: Conversely, the electron deficiency increases the electrophilicity of the carbonyl carbon, making the formation of the acyl chloride (via

      
       or 
      
      
      
      ) rapid and efficient.
    • Base-Promoted Alkylation: The acidity of the carboxylic acid is enhanced (

      
      ), allowing for facile deprotonation by mild bases (
      
      
      
      ) to form a reactive carboxylate nucleophile.[1]
  • Steric Considerations: The carboxylic acid at

    
     is relatively unhindered (flanked by protons at 
    
    
    
    and
    
    
    ).[1] The steric crowding is localized between the
    
    
    -Bromo and
    
    
    -Sulfamoyl groups, which does not directly impede the distal carboxylate reaction center.
Method Selection Matrix
MethodReagentsSuitabilityProsCons
A. Acyl Chloride Activation

,

Scale-Up (>10g) High conversion, cost-effective, robust.[1][2]Requires inert atmosphere; acidic byproducts.[1][3]
B. Base-Promoted Alkylation

,

, DMF
Library/Small Scale (<1g) Mild conditions, no acidic vapors, parallel friendly.[1]Removal of DMF required; MeI toxicity.
C. Fischer Esterification

,

Legacy/Green Simple setup.[1]Slower kinetics for electron-poor acids; equilibrium limited.[1]

Experimental Protocols

Protocol A: Scalable Synthesis via Acyl Chloride (Preferred)

Best for generating multigram quantities of the methyl ester with high purity.

Workflow Diagram

G Start Starting Material (Acid Solid) Activation Activation (Reflux in SOCl2) Start->Activation + SOCl2 (3-5 eq) Evap Evaporation (Remove excess SOCl2) Activation->Evap 2-3 hrs, 80°C Alcoholysis Alcoholysis (Add MeOH/DCM) Evap->Alcoholysis Dissolve in DCM Workup Workup (Wash NaHCO3) Alcoholysis->Workup Quench Product Final Ester (Crystalline Solid) Workup->Product Dry & Conc.

Figure 1: Step-wise workflow for the Acyl Chloride esterification route.

Materials
  • Substrate: 3-Bromo-4-(dimethylsulfamoyl)benzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (3.0 – 5.0 equiv)[1]
    
  • Solvent: Methanol (anhydrous)[1]

  • Auxiliary: Dichloromethane (DCM), Toluene (for azeotroping)[1]

Procedure
  • Activation:

    • Charge a flame-dried round-bottom flask (RBF) with the benzoic acid substrate.

    • Add Thionyl Chloride (neat, 3-5 mL per gram of substrate).[1] Note: If solubility is poor, add a minimal amount of anhydrous Toluene or DCM.

    • Add a catalytic drop of DMF (dimethylformamide) to accelerate the formation of the Vilsmeier-Haack intermediate.

    • Attach a reflux condenser with a

      
       drying tube or 
      
      
      
      line.[1]
    • Heat to reflux (

      
      ) for 2–3 hours. Monitor by the cessation of gas evolution (
      
      
      
      ).[1][4]
  • Evaporation:

    • Cool the mixture to room temperature.

    • Concentrate in vacuo to remove excess

      
      .[1]
      
    • Critical Step: Co-evaporate with anhydrous Toluene (

      
      ) to remove trace thionyl chloride, ensuring the subsequent alcoholysis is not overly violent.
      
  • Esterification:

    • Dissolve the resulting crude acid chloride (yellow/orange oil or solid) in anhydrous DCM (5 mL/g).

    • Cool to

      
       in an ice bath.
      
    • Slowly add Methanol (excess, or 5-10 equiv) dropwise.[1] Exothermic reaction.[1][5]

    • Allow to warm to room temperature and stir for 1 hour.

  • Workup:

    • Remove volatiles in vacuo.[1]

    • Redissolve the residue in Ethyl Acetate.[6]

    • Wash sequentially with:

      • Saturated

        
         (to neutralize residual HCl).
        
      • Brine.[1][3]

    • Dry over

      
      , filter, and concentrate.
      
    • Purification: The product is typically pure enough for the next step. If necessary, recrystallize from MeOH/Water or purify via silica flash chromatography (Hexanes/EtOAc).[1]

Protocol B: Mild Alkylation (Library Scale)

Best for small-scale parallel synthesis or if avoiding acidic conditions is required.[1]

Materials
  • Substrate: 3-Bromo-4-(dimethylsulfamoyl)benzoic acid (1.0 equiv)

  • Electrophile: Methyl Iodide (

    
    ) (1.2 – 1.5 equiv)[1]
    
  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Solvent: DMF (Dimethylformamide) or Acetone[1]

Procedure
  • Dissolution:

    • In a vial or flask, dissolve the acid substrate in DMF (approx. 0.2 M concentration).[1]

  • Deprotonation:

    • Add powdered

      
      . The suspension may bubble slightly as 
      
      
      
      is released.[1] Stir for 15 minutes at room temperature.
  • Alkylation:

    • Add Methyl Iodide dropwise.[1]

    • Stir at room temperature for 4–12 hours. Note: For electron-deficient acids, the carboxylate is less nucleophilic; if the reaction is slow, heat to

      
      .
      
  • Workup:

    • Dilute the reaction mixture with water (5x volume).

    • Extract with Ethyl Acetate (

      
      ).[1]
      
    • Wash the organic layer copiously with water (to remove DMF) and Brine.

    • Dry over

      
       and concentrate.
      

Analytical Data & Validation

To validate the synthesis, compare the isolated product against these expected spectral characteristics.

Expected NMR (400 MHz, )
  • Aromatic Region:

    • 
       ppm (d, 
      
      
      
      Hz, 1H, H-2 ): Highly deshielded singlet-like doublet due to flanking COOR and Br.
    • 
       ppm (dd, 
      
      
      
      Hz, 1H, H-6 ): Doublet of doublets, ortho to COOR.
    • 
       ppm (d, 
      
      
      
      Hz, 1H, H-5 ): Doublet, ortho to Sulfonamide.
  • Aliphatic Region:

    • 
       ppm (s, 3H, COO-CH
      
      
      
      ): Characteristic methyl ester singlet.[1]
    • 
       ppm (s, 6H, SO
      
      
      
      N(CH
      
      
      )
      
      
      ): Sulfonamide methyls.[1]
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (Method A) Hydrolysis of Acid ChlorideEnsure Toluene co-evaporation is thorough; use anhydrous MeOH.[1]
Starting Material Remains (Method B) Low NucleophilicityHeat reaction to

; switch to stronger alkylating agent (e.g.,

).[1]
New Spot on TLC (Polar) Hydrolysis of SulfonamideUnlikely with

(tertiary).[1] If observed, reduce reaction temp and avoid strong aqueous acid washes.

Safety & Handling

  • Thionyl Chloride (

    
    ):  Highly corrosive and reacts violently with water to release 
    
    
    
    and
    
    
    gases.[1][4] Must be handled in a fume hood.[1][4] Quench excess reagent carefully.[1]
  • Methyl Iodide (

    
    ):  A potent alkylating agent and suspected carcinogen.[1] Use gloves and handle in a hood.[1][4] Destroy excess MeI with aqueous ammonia or nucleophilic scavengers before disposal.[1]
    
  • Sulfonamide Derivatives: Generally stable, but avoid prolonged exposure to strong base at high temperatures to prevent potential desulfonylation.[1]

References

  • BenchChem. (2025).[1][3][4] Synthesis of 3-Bromobenzoyl Chloride from 3-Bromobenzoic Acid: Application Notes and Protocols. Retrieved from [1]

  • ResearchGate. (2019).[1] Thionyl Chloride Induced Convenient Synthesis of Benzamides/Esters from Electron-Deficient Benzoic Acids. European Chemical Bulletin, 8(4), 123-127.[1][7] Retrieved from

  • Organic Syntheses. General Procedures for Acid Chloride Formation and Esterification. Org. Synth. Coll. Vol. 3, p. 169.[1]

  • PubChem. (2025).[1][4] Compound Summary: 3-Bromo-4-(dimethylsulfamoyl)benzoic acid.[1] Retrieved from [1]

  • International Journal of Scientific & Technology Research. (2020). Esterification Of Substituted Benzoic Acids With Alcohols. IJSTR, 9(2). Retrieved from [1][8]

Sources

Application Notes and Protocols: Activating the Carboxylic Acid of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The formation of amide and ester bonds from carboxylic acids is a cornerstone of modern organic and medicinal chemistry.[1] However, the direct condensation of a carboxylic acid with an amine or alcohol is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[2] Consequently, the carboxylic acid moiety must first be "activated" to enhance its electrophilicity.[2] This guide provides a detailed overview of reagents and protocols for the activation of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid, a compound whose structural features present unique synthetic challenges.

The subject molecule, 3-Bromo-4-(dimethylsulfamoyl)benzoic acid, possesses a sterically hindered carboxylic acid group ortho to a bulky bromine atom. Furthermore, the benzene ring is substituted with two electron-withdrawing groups: the bromine atom and the dimethylsulfamoyl group.[3][4] These features decrease the nucleophilicity of the carboxylate and can impede the approach of coupling reagents and nucleophiles, often leading to low conversion rates and necessitating carefully optimized reaction conditions.[5][6]

This document is intended for researchers, scientists, and drug development professionals. It will explore a range of activation strategies, from classic acid chloride formation to the use of modern coupling reagents, providing detailed, field-tested protocols and the underlying chemical principles for each method.

The Challenge: Activating a Sterically Hindered and Electron-Deficient Carboxylic Acid

The structure of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid introduces two primary obstacles to efficient activation and subsequent coupling:

  • Steric Hindrance: The bromine atom in the ortho position to the carboxylic acid group physically obstructs the reaction center. This steric bulk can hinder the approach of both the activating reagent and the incoming nucleophile (amine or alcohol), slowing down the reaction rate.[1][6]

  • Electronic Deactivation: Both the bromo and dimethylsulfamoyl substituents are electron-withdrawing groups.[3][4] They reduce the electron density of the aromatic ring and, by extension, the carboxylate group.[7][8][9] This electronic deactivation makes the carboxylate a weaker nucleophile, slowing its initial reaction with the activating reagent.[3]

Overcoming these challenges requires the selection of highly efficient activating agents and carefully optimized reaction conditions, which may include elevated temperatures or the use of potent catalysts.[6][10]

Method 1: Conversion to Acyl Halides

One of the most traditional and potent methods for carboxylic acid activation is the conversion to an acyl halide, typically an acyl chloride.[5] Acyl chlorides are highly reactive electrophiles that readily undergo nucleophilic acyl substitution with a wide range of nucleophiles.

A. Using Thionyl Chloride (SOCl₂)

Thionyl chloride is a common and cost-effective reagent for converting carboxylic acids to acyl chlorides.[11][12][13] The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gases.

Mechanism of Action

The carboxylic acid oxygen attacks the electrophilic sulfur atom of thionyl chloride. A subsequent rearrangement and elimination cascade, driven by the formation of stable gaseous byproducts (SO₂ and HCl), yields the acyl chloride.

Workflow: Acyl Chloride Formation with SOCl₂

G cluster_start Reactants cluster_process Process cluster_product Product Start 3-Bromo-4-(dimethylsulfamoyl)benzoic acid + SOCl₂ Reflux Reflux (e.g., in Toluene or neat) Start->Reflux Heat Monitor Monitor gas evolution (HCl, SO₂) Reflux->Monitor Reaction proceeds Removal Remove excess SOCl₂ (distillation/vacuum) Monitor->Removal Reaction complete Product 3-Bromo-4-(dimethylsulfamoyl)benzoyl chloride Removal->Product

Caption: Workflow for acyl chloride synthesis using SOCl₂.

Detailed Protocol: Synthesis of 3-Bromo-4-(dimethylsulfamoyl)benzoyl chloride

Materials:

  • 3-Bromo-4-(dimethylsulfamoyl)benzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene (optional, as solvent)

  • Dry round-bottom flask with reflux condenser and gas outlet (to scrub HCl/SO₂)

  • Heating mantle

Procedure:

  • Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, place 3-Bromo-4-(dimethylsulfamoyl)benzoic acid (1.0 eq). The reaction can be run neat or in a high-boiling inert solvent like toluene.

  • Reagent Addition: Carefully add an excess of thionyl chloride (2-5 eq) to the flask. A catalytic amount of DMF can be added to accelerate the reaction, but caution is advised as it can promote side reactions.

  • Reaction: Heat the mixture to reflux (approx. 79 °C for neat SOCl₂) until the evolution of gas (HCl and SO₂) ceases (typically 2-4 hours).[11] The reaction progress can be monitored by observing the dissolution of the solid starting material.

  • Work-up: Cool the reaction mixture to room temperature. Carefully remove the excess thionyl chloride by distillation, followed by evaporation under high vacuum. The resulting crude acyl chloride is often used immediately in the next step without further purification.[11]

Self-Validation: The successful formation of the acyl chloride can be confirmed by reacting a small aliquot with methanol and observing the rapid formation of the corresponding methyl ester via GC-MS or LC-MS analysis.

B. Using Oxalyl Chloride ((COCl)₂)

Oxalyl chloride is a milder and often more effective alternative to thionyl chloride, particularly for substrates sensitive to harsh conditions. The reactions can be run at lower temperatures, and the byproducts (CO, CO₂, HCl) are all gaseous, simplifying purification.

Detailed Protocol: Acyl Chloride Formation with Oxalyl Chloride

Materials:

  • 3-Bromo-4-(dimethylsulfamoyl)benzoic acid

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Dry, inert atmosphere reaction setup

Procedure:

  • Setup: To a solution of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of DMF (1-2 drops).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add oxalyl chloride (1.2-1.5 eq) dropwise. Vigorous gas evolution will be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or by quenching an aliquot with an amine to check for amide formation.

  • Work-up: Once the reaction is complete, remove the solvent and excess reagent in vacuo. The resulting acyl chloride is highly moisture-sensitive and should be used immediately.

ParameterThionyl Chloride (SOCl₂)Oxalyl Chloride ((COCl)₂)
Reaction Temp. High (Reflux)Low (0 °C to RT)
Byproducts SO₂, HCl (gaseous)CO, CO₂, HCl (gaseous)
Selectivity Lower, can be harshHigher, milder conditions
Cost LowerHigher
Catalyst DMF (optional)DMF (required)

Method 2: Modern Peptide Coupling Reagents

For syntheses requiring milder conditions, especially when sensitive functional groups are present, modern peptide coupling reagents are the method of choice.[5][14] These reagents convert the carboxylic acid into a reactive intermediate in situ, which then reacts with an amine or alcohol.[5]

A. Carbodiimide-Mediated Coupling: EDC with HOBt/HOAt

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for amide and ester formation.[15][16] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[16][17] However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea byproduct.[14][16] To prevent this and improve efficiency, additives like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) are used. These additives trap the O-acylisourea to form a more stable and reactive active ester.[14]

Mechanism: EDC/HOBt Activation

G RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt (Trapping) N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement (Undesired) HOBt HOBt Amide Amide Product HOBt_Ester->Amide + Amine Amine Amine (R'-NH₂)

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid. The information is presented in a question-and-answer format to directly address common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 3-Bromo-4-(dimethylsulfamoyl)benzoic acid?

A1: The impurity profile of crude 3-Bromo-4-(dimethylsulfamoyl)benzoic acid is largely dependent on its synthetic route. Common impurities may include unreacted starting materials, byproducts from side reactions (e.g., isomers, over-brominated species), and residual solvents or reagents. A thorough understanding of the synthetic pathway is crucial for anticipating and identifying potential impurities.

Q2: Which analytical techniques are recommended for assessing the purity of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid?

A2: A combination of analytical methods is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): An excellent initial technique for a quick purity check and to monitor the progress of a purification process.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the compound and can resolve closely related impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the desired product and can help identify and quantify impurities with distinct spectral signatures.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity. Impurities will typically broaden and depress the melting point.

Q3: What are the primary purification methods for 3-Bromo-4-(dimethylsulfamoyl)benzoic acid?

A3: The two most common and effective purification methods for this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity.

Troubleshooting Guide

Recrystallization Issues

Q4: I'm having trouble finding a suitable solvent for the recrystallization of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid. What should I look for?

A4: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures. For benzoic acid derivatives, common choices include water, ethanol, methanol, acetic acid, or mixtures of these solvents.[1][2] The key is to perform small-scale solubility tests with various solvents to identify the optimal one for your specific crude material.

Solvent Selection Workflow

Caption: Decision workflow for selecting a recrystallization solvent.

Q5: My product "oils out" during recrystallization instead of forming crystals. What's causing this and how can I fix it?

A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities that depress the melting point.[3] It can also be caused by the solution being too concentrated or cooling too rapidly.[3]

Troubleshooting "Oiling Out":

  • Re-heat the solution to dissolve the oil.

  • Add more solvent to decrease the concentration.

  • Allow the solution to cool more slowly. You can do this by insulating the flask.

  • If the problem persists, consider a preliminary purification step like a charcoal treatment to remove colored impurities, or switch to a different recrystallization solvent.[3]

Q6: The yield of my recrystallized product is very low. What are the likely causes?

A6: Low recovery can stem from several factors:

  • Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even at low temperatures.[3]

  • Premature crystallization: If the product crystallizes during a hot gravity filtration step, it will be lost.[3]

  • Washing with a solvent that is not ice-cold: This can redissolve some of your purified crystals.[3]

To improve your yield, use the minimum amount of hot solvent necessary for dissolution, preheat your filtration apparatus during hot gravity filtration, and always wash the collected crystals with a minimal amount of ice-cold solvent.[3]

Column Chromatography Issues

Q7: What is a good starting point for a mobile phase for the column chromatography of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid?

A7: For a polar, acidic compound like this, a typical mobile phase would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The addition of a small amount of acetic acid (0.1-1%) to the mobile phase can help to improve the peak shape and reduce tailing by keeping the carboxylic acid protonated. It is highly recommended to first develop the separation on TLC to determine the optimal solvent ratio.

Q8: My compound is streaking on the TLC plate and the column. How can I get sharper bands?

A8: Streaking is often a sign that the compound is interacting too strongly with the stationary phase or that the sample is overloaded.

  • Add a modifier to the mobile phase: As mentioned above, adding a small amount of a competing acid like acetic acid can significantly improve the chromatography of acidic compounds.

  • Reduce the sample load: Overloading the column or TLC plate is a common cause of poor separation.

  • Ensure the sample is fully dissolved in a minimal amount of the mobile phase before loading it onto the column.

Detailed Purification Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline. The specific solvent and volumes should be optimized based on small-scale trials.

  • Dissolution: In an Erlenmeyer flask, add the crude 3-Bromo-4-(dimethylsulfamoyl)benzoic acid. Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[3]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[3]

  • Hot Gravity Filtration: If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.[4]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Recrystallization Workflow Diagram

G cluster_0 Recrystallization Process A Crude Product in Flask B Add Minimal Hot Solvent to Dissolve A->B C Hot Gravity Filtration (if needed) B->C D Slow Cooling to Room Temperature C->D E Cool in Ice Bath D->E F Vacuum Filtration E->F G Wash with Ice-Cold Solvent F->G H Dry Crystals G->H I Pure Product H->I

Sources

Technical Support Center: Recrystallization of Sulfonamide Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: REC-SULFA-001 Assigned Specialist: Senior Application Scientist Subject: Optimization of Solvent Systems & Troubleshooting Phase Separation[1][2][3][4]

Executive Summary

Recrystallizing sulfonamide benzoic acids (e.g., Carzenide, Probenecid precursors, Furosemide intermediates) presents a unique dual-challenge. You are balancing the hydrophilic, acidic functionality of the carboxylic acid/sulfonamide moiety against the hydrophobic aromatic core .

Common failure modes in this class are not random; they are thermodynamic inevitabilities if process parameters are not tightly controlled.[1][3][4] The most frequent tickets we receive involve "oiling out" (Liquid-Liquid Phase Separation) and polymorphic inconsistency .[2][3]

This guide synthesizes thermodynamic principles with practical, bench-proven protocols to resolve these issues.

Module 1: Solvent Selection Strategy
Q1: Which solvent system should I screen first?

Recommendation: Do not rely on single solvents. Sulfonamide benzoic acids typically require binary solvent systems to balance their amphiphilic nature.

  • The "Good" Solvent: Must disrupt the strong intermolecular hydrogen bonding (dimers) between sulfonamide units.

  • The "Anti-Solvent": Must lower the solubility of the hydrophobic aromatic ring.

Standard Screening Hierarchy:

PrioritySolvent SystemRatio (v/v)MechanismBest For
1 (Gold Std) Ethanol / Water 80:20

50:50
Protic/Protic match.[1][2][3][4] Water acts as a antisolvent for the aromatic core but solvates the ionic/acidic heads.General purification; removal of inorganic salts.
2 (High Purity) Ethyl Acetate / n-Hexane Reflux in EtOAc, add Hexane until turbidPolar/Non-polar gradient.[1][2][3][4] Excellent for rejecting polar impurities.[1][3][4]Removing colored organic impurities; high-yield recovery.[1][2][3][4]
3 (Green) 2-MeTHF / Heptane Variable2-MeTHF has superior separation from water and higher boiling point than THF.[1][2][4]Eco-friendly processes; scaling up.[1][3][4]
4 (Difficult) DMSO / Water DMSO (min vol) / Water (excess)"Drowning out" crystallization.[1][2][3]Highly insoluble compounds (MP > 250°C).[1][3][4]

Technical Note: Avoid basic solvents (e.g., Pyridine) unless you intend to form a salt.[1][3][4] The goal is to purify the neutral acid.

Visual Workflow: Solvent Screening Decision Tree

SolventSelection Start Start: Solvent Screening SolubilityCheck Check Solubility at Reflux Start->SolubilityCheck IsSoluble Soluble in EtOH/MeOH? SolubilityCheck->IsSoluble YesSoluble Add Water (Antisolvent) dropwise at reflux IsSoluble->YesSoluble Yes NoSoluble Try Ethyl Acetate IsSoluble->NoSoluble No Result1 Cool to 25°C -> 4°C Filter YesSoluble->Result1 EtOAcWorks Add n-Hexane (Antisolvent) NoSoluble->EtOAcWorks Soluble EtOAcFail Try DMSO/DMF (Last Resort) NoSoluble->EtOAcFail Insoluble EtOAcWorks->Result1 Result2 Drown out with Water (High loss risk) EtOAcFail->Result2

Figure 1: Decision logic for selecting the optimal binary solvent system based on initial solubility observations.

Module 2: Troubleshooting "Oiling Out" (LLPS)
Q2: My product separates as a sticky oil droplets instead of crystals. Why?

Diagnosis: You have encountered Liquid-Liquid Phase Separation (LLPS) .[1][2][3][4][5] This occurs when the solution enters a "miscibility gap" (metastable zone) where the oil phase is thermodynamically more stable than the solid phase.

Root Causes for Sulfonamides:

  • Impurities: They depress the melting point of your solid.[1][4][6] If the effective melting point drops below your operating temperature, the product melts before it crystallizes.[6][7]

  • Supersaturation: Cooling too fast drives the concentration into the "labile zone" where oil droplets form spontaneously.

The Fix: The "Two-Pot" Protocol

Do not simply cool the oil. It will harden into an impure glass.[1][3][4]

  • Re-dissolve: Heat the mixture until the oil fully re-dissolves into a clear solution.

  • Add "Good" Solvent: Add 10-15% more of the dissolving solvent (e.g., Ethanol).[1][3][4] This shifts the phase diagram away from the miscibility gap.

  • Seed at High T: Add pure seed crystals while the solution is still hot (just below the saturation point).

    • Mechanism:[1][2][3][4][7][8][9] The seeds provide a surface for growth, bypassing the nucleation energy barrier that favors oil formation.

  • Isothermal Hold: Hold the temperature steady for 30 minutes after seeding. Let the crystals grow before cooling further.[4]

Visual Mechanism: Oiling Out vs. Crystallization [1][2][3][4][5][7]

OilingOut cluster_0 Phase Diagram Logic HighT High Temp Solution (Homogeneous) Cooling Cooling Path HighT->Cooling Split Critical Point Cooling->Split OilPath Path A: Rapid Cool (Hits Miscibility Gap) Split->OilPath High Supersaturation CrystPath Path B: Slow Cool + Seeds (Hits Solubility Curve) Split->CrystPath Controlled OilResult Oiling Out (Impure Liquid) OilPath->OilResult CrystResult Nucleation (Pure Crystal) CrystPath->CrystResult

Figure 2: Thermodynamic divergence between oiling out (metastable liquid separation) and true crystallization.

Module 3: Polymorphism & Purity
Q3: My melting point is fluctuating between batches (e.g., 228°C vs 232°C).

Diagnosis: Sulfonamides are prone to synthon polymorphism .[1][3][4] The sulfonamide group (


) can form hydrogen bonds in two primary motifs:
  • Dimers: Cyclic

    
     rings (usually more stable).[1][2][3][4]
    
  • Catemers: Infinite chains (often metastable).[1][2][3][4]

Corrective Action:

  • To stabilize the Dimer (High MP form): Use solvents that compete for hydrogen bonding (e.g., Methanol or Ethanol).[3] The solvent temporarily blocks the formation of kinetic chains, allowing the thermodynamically stable dimers to organize slowly.

  • To ensure consistency: Always use the same cooling ramp rate (e.g., 0.5°C/min). Rapid cooling locks in the random (catemer) packing.

Standard Operating Procedure (SOP): Binary Recrystallization

Target Compound: Generic Sulfonamide Benzoic Acid Solvent System: Ethyl Acetate (Solvent) / n-Hexane (Antisolvent)[1][2][3][10]

  • Dissolution:

    • Place 5.0 g of crude solid in a 250 mL round-bottom flask.

    • Add 20 mL Ethyl Acetate.[1][3][4]

    • Heat to mild reflux (approx 77°C).[1][3][4]

    • Troubleshooting: If solid remains, add EtOAc in 2 mL increments until dissolved.[3][4]

  • Clarification (Optional but Recommended):

    • If the solution is colored, add 0.25 g Activated Charcoal.[4]

    • Reflux for 5 mins.

    • Hot Filter through a pre-warmed Celite pad.[1][3][4] Critical: Cold glassware will cause premature crashing.[1][2][4]

  • Crystallization:

    • Maintain the filtrate at a gentle boil.

    • Add n-Hexane dropwise via addition funnel.[1][2][3][4]

    • Stop point: The moment a persistent turbidity (cloudiness) appears that does not disappear on swirling.

    • Add 1-2 mL of Ethyl Acetate to just clear the turbidity (restore solution).[3]

  • Nucleation & Growth:

    • Remove from heat.[1][3][4][11][12]

    • Place flask on a cork ring (insulation) to allow slow cooling to room temperature (approx 2 hours).

    • Do not disturb. Agitation promotes small, impure crystals.[3][4]

  • Harvest:

    • Once at 20°C, cool in an ice bath (0-4°C) for 30 mins to maximize yield.

    • Vacuum filter.[1][3][4][10][11] Wash cake with cold 1:1 EtOAc:Hexane.

References
  • BenchChem Technical Support. (2025).[1][3][4][10] Technical Support Center: Recrystallization of Sulfonamide Products - Oiling Out Troubleshooting. BenchChem.[1][3][4][10] Link[1][2][3]

  • Sanphui, P., et al. (2010).[3][4] Polymorphism in Secondary Benzene Sulfonamides.[1][3][4] Crystal Growth & Design, 10(10), 4550–4564.[3][4] Link[1][2][3]

  • Mettler Toledo. (n.d.).[1][3][4] Oiling Out in Crystallization: Mechanisms and Solutions. Mettler Toledo Technical Library.[3][4] Link[1][2][3]

  • MDPI. (2019).[1][3][4] A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives.[13] Molbank, 2019(1), M1040.[3][4] Link

  • Perlovich, G. L., et al. (2013).[1][3][4] Thermodynamics of solubility, sublimation and solvation processes of sulfonamides. Journal of Chemical Thermodynamics.[1][3][4] Link

Sources

Minimizing side reactions in the coupling of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Bromo-4-(dimethylsulfamoyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the use of this versatile building block in coupling reactions. Our focus is to equip you with the knowledge to anticipate and mitigate common side reactions, thereby optimizing your synthetic routes.

Introduction

3-Bromo-4-(dimethylsulfamoyl)benzoic acid is a key intermediate in medicinal chemistry, valued for its trifunctional nature. The molecule possesses three distinct reactive sites amenable to orthogonal chemical modifications: a carboxylic acid for amide bond formation, an aryl bromide for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura and Buchwald-Hartwig), and a robust dimethylsulfamoyl group that influences the electronic properties of the aromatic ring. This guide provides a structured, problem-solving approach to minimize side reactions and enhance yields during the chemical transformation of this substrate.

Section 1: Troubleshooting Amide Coupling of the Carboxylic Acid

The formation of an amide bond by coupling the carboxylic acid moiety is a fundamental transformation. However, challenges such as low conversion, difficult purifications, and unexpected byproducts can arise.

Q1: My amide coupling reaction shows low yield or fails to proceed. What are the common culprits?

Low or no yield in amide coupling is a frequent issue that can typically be traced to one of four areas: carboxylic acid activation, reagent stability, amine reactivity, or reaction conditions.

  • Ineffective Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[1] An activating agent is required to convert the hydroxyl group of the carboxylic acid into a better leaving group. If activation is incomplete, the reaction will stall.

    • Solution: Ensure your coupling reagents (e.g., EDC, HATU, T3P) are fresh and handled under anhydrous conditions, as many are sensitive to moisture. For sterically hindered acids, consider more potent activators like COMU or HATU.[2]

  • Poor Amine Nucleophilicity: Electron-deficient anilines or sterically hindered amines can be poor nucleophiles, leading to slow or incomplete reactions.

    • Solution: Increase the reaction temperature or extend the reaction time. Alternatively, using a stronger, non-nucleophilic base can enhance the amine's reactivity. In some challenging cases, converting the carboxylic acid to a more reactive acyl chloride may be necessary, though this can introduce other side reactions.[3]

  • Solubility Issues: Poor solubility of either the starting material or the amine in the chosen solvent can severely limit the reaction rate.

    • Solution: Screen alternative solvents. While DMF and DCM are common, solvents like NMP or THF might be better suited for your specific substrates.[4]

  • Side Reactions: The formation of byproducts can consume starting materials and complicate purification. A common side reaction is the formation of an N-acylurea byproduct when using carbodiimides like EDC.

    • Solution: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress N-acylurea formation and improve reaction efficiency.[5]

Experimental Protocol: General Procedure for Amide Coupling using HATU
  • Reaction Setup: In a dry flask under an inert atmosphere (Nitrogen or Argon), dissolve 3-Bromo-4-(dimethylsulfamoyl)benzoic acid (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add the amine (1.1 eq), followed by HATU (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Data Summary: Common Amide Coupling Reagents
Coupling ReagentAdditive (Optional)BaseCommon SolventsKey Considerations
EDC HOBt, OxymaDIPEA, Et₃NDMF, DCMCost-effective; can form N-acylurea byproduct.
HATU NoneDIPEA, 2,4,6-CollidineDMF, NMPHighly efficient, especially for hindered substrates.
HBTU/TBTU HOBtDIPEA, Et₃NDMF, DCMReliable and widely used; can cause racemization in chiral substrates.
T3P® NonePyridine, Et₃NEtOAc, THFByproducts are water-soluble, simplifying work-up.

G start Low or No Product Yield check_activation Verify Carboxylic Acid Activation start->check_activation check_amine Assess Amine Reactivity check_activation->check_amine Activation seems OK check_reagents Check Reagent Quality (Freshness, Anhydrous) check_activation->check_reagents Is activation reagent suspect? change_reagent Use Stronger Coupling Reagent (e.g., HATU, COMU) check_activation->change_reagent Is substrate hindered? check_solubility Evaluate Reagent Solubility check_amine->check_solubility Amine reactivity is sufficient increase_temp Increase Temperature or Extend Reaction Time check_amine->increase_temp Is amine weakly nucleophilic? stronger_base Add Stronger, Non-nucleophilic Base check_amine->stronger_base Is amine hindered? screen_solvents Screen Solvents (DMF, NMP, THF) check_solubility->screen_solvents Are reagents fully dissolved? success Reaction Successful check_solubility->success Reagents are soluble check_reagents->success change_reagent->success increase_temp->success stronger_base->success screen_solvents->success

Section 2: Minimizing Side Reactions in Palladium-Catalyzed Cross-Coupling

The aryl bromide moiety is a versatile handle for C-C and C-N bond formation via Suzuki-Miyaura and Buchwald-Hartwig reactions, respectively. However, several side reactions can compete with the desired cross-coupling pathway.

A. Suzuki-Miyaura Coupling (C-C Bond Formation)
Q2: My primary byproduct is the debrominated starting material. What causes protodebromination and how can I prevent it?

Protodebromination, the replacement of the bromine atom with hydrogen, is a common side reaction in Suzuki couplings.[6] It arises from the interception of the palladium(II)-aryl intermediate by a hydride source before transmetalation with the boronic acid can occur.

  • Sources of Hydride: The hydride can originate from solvents (e.g., alcohols), the base (e.g., from the hydrolysis of alkoxides), or the boronic acid itself.

  • Mitigation Strategies:

    • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried.

    • Choice of Base: Use of K₃PO₄ or Cs₂CO₃ is often preferred over stronger bases like alkoxides. If using an aqueous base, ensure the solvent system is optimized.

    • Optimize Ligand: Electron-rich, bulky phosphine ligands can accelerate the rate of reductive elimination relative to competing side reactions.[7]

    • Fresh Boronic Acid: Degraded boronic acids can contribute to protodeboronation, which can indirectly affect the main reaction pathway and lead to byproducts.[7][8]

Q3: I am observing significant homocoupling of my boronic acid coupling partner. How can I suppress this?

The formation of a biaryl product derived from the coupling of two boronic acid molecules is another prevalent side reaction, often driven by the presence of oxygen.[6][8]

  • Mechanism: Oxygen can facilitate the oxidative coupling of two boronic acid molecules, a process also catalyzed by palladium.[8][9] Using a Pd(II) precatalyst can also lead to homocoupling, as it is reduced to the active Pd(0) in situ, sometimes by consuming the boronic acid.[8]

  • Mitigation Strategies:

    • Rigorous Degassing: The most critical step is to thoroughly degas the reaction mixture. This is typically achieved by subjecting the solvent and reaction setup to several "freeze-pump-thaw" cycles or by sparging with an inert gas like argon for an extended period.[10]

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can mitigate the issues associated with the in situ reduction of Pd(II) precatalysts.[8]

    • Optimize Stoichiometry: Using a slight excess (1.2-1.5 equivalents) of the boronic acid can help ensure the desired cross-coupling outcompetes homocoupling.[7]

G

B. Buchwald-Hartwig Amination (C-N Bond Formation)
Q4: My Buchwald-Hartwig reaction is low-yielding, and I observe significant hydrodehalogenation. How can I improve this?

Similar to Suzuki coupling, hydrodehalogenation (protodebromination) is a major competing pathway in Buchwald-Hartwig aminations.[11] The causes are similar—the presence of a hydride source that intercepts the (Ar)Pd(II) intermediate.

  • Key Factors & Solutions:

    • Base Selection: Strong, non-coordinating bases are crucial. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used. Weak or wet bases can be a source of protons.

    • Ligand Choice: The choice of ligand is critical and substrate-dependent. For aryl bromides, bulky, electron-rich phosphine ligands like XPhos or RuPhos are often effective.[11] These ligands promote the desired reductive elimination step over side reactions.[12]

    • Anhydrous Conditions: The reaction is highly sensitive to water. Ensure solvents are anhydrous and the reaction is set up under a strictly inert atmosphere.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To a dry Schlenk flask or glovebox vial, add 3-Bromo-4-(dimethylsulfamoyl)benzoic acid (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOtBu, 1.4 eq).

  • Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate ligand (e.g., XPhos, 2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) under an inert atmosphere and stir for 12-24 hours.

  • Monitoring & Work-up: Monitor by LC-MS. Upon completion, cool to room temperature, quench with a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.

  • Purification: Dry, concentrate, and purify the crude product via column chromatography.

Section 3: Stability of Other Functional Groups

Q5: Is decarboxylation a concern under typical cross-coupling conditions?

Decarboxylation of benzoic acids typically requires high temperatures (>140 °C) or specific catalytic systems (e.g., copper or silver-based).[13][14][15] Under the standard conditions for most palladium-catalyzed Suzuki and Buchwald-Hartwig reactions (typically 80-120 °C), significant decarboxylation of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid is not a common side reaction. However, if you are exploring non-traditional or very high-temperature conditions, this pathway should be considered.

Q6: How stable is the dimethylsulfamoyl group during these reactions?

The N,N-dimethylsulfamoyl group is generally very robust and stable under the neutral to basic conditions employed in most amide coupling and palladium-catalyzed cross-coupling reactions. While sulfamoyl chlorides are reactive, the corresponding sulfonamides are significantly more stable.[16][17] Hydrolysis would require harsh acidic or basic conditions at elevated temperatures, which are not typical for these transformations.

Frequently Asked Questions (FAQs)

  • Q: What is the best general approach to purifying the final coupled product?

    • A: For most products derived from this starting material, standard silica gel column chromatography is effective. The polarity difference between the coupled product and byproducts like the debrominated starting material or homocoupled species is usually sufficient for good separation. A gradient elution system (e.g., hexanes/ethyl acetate) is recommended.

  • Q: How should I store 3-Bromo-4-(dimethylsulfamoyl)benzoic acid?

    • A: It should be stored in a cool, dry place, tightly sealed to protect it from moisture. While relatively stable, prolonged exposure to atmospheric moisture is not ideal.

  • Q: What is the best analytical technique to monitor these reactions?

    • A: Liquid Chromatography-Mass Spectrometry (LC-MS) is the most powerful tool. It allows you to track the consumption of your starting material and the formation of your desired product, while also providing the mass of any major byproducts, which is invaluable for troubleshooting.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Wang, D., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(44), 23796-23801. [Link]

  • Reddit r/Chempros community discussion. (2021). Tips and tricks for difficult amide bond formation?[Link]

  • Wang, D., et al. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition. [Link]

  • Reddit r/chemistry community discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]

  • Song, C., & Schimmel, P. (1991). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 5(1), 124-130. [Link]

  • Anderson, K. W., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 542-550. [Link]

  • HepatoChem, Inc. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Bentley, T. W., & Jones, R. O. (2006). Rate and product studies in the solvolyses of N,N-dimethylsulfamoyl and 2-propanesulfonyl chlorides. The Journal of Organic Chemistry, 71(8), 3213-3219. [Link]

  • Reddit r/chemhelp community discussion. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Constable, D. J., et al. (2018). A comparative study of amide-bond forming reagents in aqueous media. Green Chemistry, 20(23), 5424-5433. [Link]

  • Pace, V., et al. (2020). Amide bond formation strategies: latest advances on a dateless transformation. Advanced Synthesis & Catalysis, 362(10), 1957-1979. [Link]

  • Reddit r/Chempros community discussion. (2022). Carbodiimide amide coupling reaction sideproduct. [Link]

Sources

Stability of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid under basic conditions

[1]

Topic: Stability & Handling Guide for 3-Bromo-4-(dimethylsulfamoyl)benzoic Acid under Basic Conditions Document ID: TSC-2024-BRS-01 Target Audience: Medicinal Chemists, Process Chemists, Analytical Scientists[1]

Executive Summary: The Stability Spectrum

3-Bromo-4-(dimethylsulfamoyl)benzoic acid is a bifunctional building block containing a carboxylic acid (a stability handle) and an activated aryl bromide (a reactivity risk).[1]

When subjecting this molecule to basic conditions, you are operating in one of three distinct zones.[2] Understanding these zones is critical to preventing yield loss and impurity formation.[1]

ZoneConditionOutcomeRisk Level
Green Zone Aqueous Base (pH 8–12), < 40°CSalt Formation: Deprotonation of carboxylic acid.[1] Reversible.Safe
Red Zone Strong Nucleophiles (

,

), > 60°C

Displacement:
Bromine replaced by nucleophile (Phenol/Ether formation).[1]
Critical
Grey Zone Extreme Base (pH > 14), Reflux > 24hSulfonamide Hydrolysis: Cleavage of

bond.
Low (Rare)

Detailed Technical Analysis

The "Green Zone": Solubilization & Purification

The carboxylic acid moiety (

1
  • Mechanism: Treatment with mild bases (

    
    , 
    
    
    , diluted
    
    
    ) generates the benzoate anion.
  • Application: This is the primary method for purifying the compound from non-acidic impurities (e.g., unreacted starting materials lacking an acid group).

  • Protocol: Dissolve in 1M NaOH (cold), wash with organic solvent (remove impurities), then acidify aqueous layer to pH 1–2 to precipitate the product.

The "Red Zone": The Trap

The most common failure mode is the unintended displacement of the bromine atom.

  • The Trigger: The dimethylsulfamoyl group (

    
    ) is a powerful electron-withdrawing group (EWG).[1] It withdraws electron density from the benzene ring via induction and resonance, specifically activating the ortho and para positions.
    
  • The Reaction: Since the bromine is ortho to the sulfonyl group, the carbon-bromine bond is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • The Risk: If you heat this compound in strong base (e.g., 1M NaOH at reflux) or use alkoxide bases (NaOMe, KOtBu), the nucleophile (

    
     or 
    
    
    ) will attack the ipso-carbon, forming a Meisenheimer complex stabilized by the sulfonyl group, followed by the loss of bromide.
  • Result: You isolate 3-hydroxy-4-(dimethylsulfamoyl)benzoic acid (if using hydroxide) or the corresponding ether.[1]

The "Grey Zone": Sulfonamide Robustness

Contrary to common intuition, the

  • Sterics & Electronics: The lack of an acidic

    
     proton prevents the formation of a sulfonamidate anion, which often protects primary sulfonamides. However, the 
    
    
    bond in dialkyl sulfonamides is sterically hindered and electronically robust.
  • Hydrolysis: Cleavage to the sulfonic acid typically requires forcing conditions (e.g., conc. HCl reflux or molten alkali) that would destroy the rest of the molecule first.

Visualizing the Chemistry

Diagram 1: Stability Decision Tree & Degradation Pathways

This flowchart illustrates the fate of the molecule based on temperature and base strength.

StabilityTreeStart3-Bromo-4-(dimethylsulfamoyl)benzoic acidBaseAdd Base(OH-, CO3 2-, RO-)Start->BaseMildMild Conditions(RT, pH 8-12)Base->MildPath AHarshHarsh Conditions(>60°C, Strong Nu-)Base->HarshPath BExtremeExtreme Conditions(Reflux, >24h)Base->ExtremePath CSaltBenzoate Salt(Stable, Soluble)Mild->SaltDeprotonationSNArSNAr Product(Br replaced by OH/OR)Harsh->SNArNucleophilic Attack(Ortho-activation)HydrolSulfonic Acid(Sulfonamide Cleavage)Extreme->HydrolS-N Bond Cleavage(Very Slow)

Caption: Decision tree showing the divergent pathways of salt formation (safe) vs. bromine displacement (degradation).[1]

Diagram 2: The Mechanism (The "Trap")

Understanding why the bromine is lost helps in designing safer experiments.

SNAr_MechanismSubstrateSubstrate(EWG activates ortho-Br)AttackNucleophilic Attack(OH- attacks C-Br)Substrate->Attack+ OH-ComplexMeisenheimer Complex(Stabilized by -SO2-)Attack->ComplexSlow StepProductPhenol Product(Bromine Lost)Complex->Product- Br- (Fast)

Caption: Mechanism of base-mediated degradation. The sulfonyl group stabilizes the negative charge intermediate, facilitating bromine loss.

Troubleshooting Guide & FAQs

Q1: I dissolved the compound in 1M NaOH and the solution turned yellow. Is it degrading?

Likely Yes. While pure benzoate salts are often colorless, a yellow shift usually indicates the formation of a phenol (via

  • Diagnosis: Acidify a small aliquot.[1] If the precipitate is off-white/yellow and has a different retention time on HPLC (usually earlier, as phenols are more polar than aryl bromides), you have hydrolyzed the bromide.

  • Solution: Perform extractions at

    
    C and minimize the time the compound spends in strong base. Use saturated 
    
    
    instead of NaOH if possible.
Q2: Can I use this molecule in a Suzuki Coupling with basic conditions (e.g., )?

Yes, but with caution. Suzuki couplings require base, but they also require heat.

  • Risk: The

    
     background reaction competes with the Pd-catalyzed cycle.[1]
    
  • Recommendation:

    • Use weaker bases (e.g.,

      
       or 
      
      
      rather than
      
      
      or alkoxides).
    • Use anhydrous conditions if possible to prevent hydrolysis.[1]

    • Keep reaction times short.

Q3: I need to methylate the carboxylic acid. Can I use MeI and in DMF?

Yes, this is generally safe.

  • Reasoning:

    
     in DMF at room temperature is not nucleophilic enough to displace the bromine efficiently.
    
  • Warning: Do not use Sodium Methoxide (NaOMe) in Methanol.[1] The methoxide ion is a strong nucleophile and will rapidly displace the bromine to form the methoxy-derivative (

    
    ).
    

Standard Operating Protocols (SOPs)

Protocol A: Safe Base Extraction (Purification)

Use this to remove non-acidic impurities.

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc).

  • Extraction: Add cold (

    
    C) 0.5 M NaOH or Saturated 
    
    
    . Shake vigorously.
    • Note: The product moves to the aqueous layer.

  • Separation: Separate layers immediately. Keep the aqueous layer on ice.

  • Wash: Wash the aqueous layer once with fresh EtOAc to remove trapped neutrals.

  • Precipitation: Slowly add 1M HCl to the aqueous layer with stirring until pH reaches ~2.

  • Filtration: Collect the white precipitate by vacuum filtration. Wash with water and dry.[1]

Protocol B: Base Stability Stress Test

Use this if you plan to run a reaction at high pH/Temp.

  • Dissolve 10 mg of compound in 1 mL of the proposed solvent/base mixture.

  • Heat to the target reaction temperature.

  • Take aliquots at T=0, 1h, and 4h.

  • Analysis: Analyze by LC-MS.

    • Target Mass:

      
       (Bromine isotope pattern).[1]
      
    • Degradation Mass: Look for

      
       (Loss of Br, gain of OH) or 
      
      
      (Loss of Br, gain of OMe).[1]

References

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992.

    • Context: found

      
       mechanism on activated aryl halides.[3]
      
  • Białk-Bielińska, A. et al. "Hydrolysis of sulphonamides in aqueous solutions."[1][4] Journal of Hazardous Materials, 2012.

    • Context: Establishes the high stability of the sulfonamide bond under environmental and basic conditions.
  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry. 2nd Ed., Oxford University Press, 2012.
  • PubChem Compound Summary. "3-Bromo-4-(dimethylsulfamoyl)benzoic acid."[1][5] [1]

    • Context: Verification of chemical structure and physicochemical properties ( estim

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectrum Analysis of 3-Bromo-4-(dimethylsulfamoyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data report. It offers a detailed interpretation grounded in the principles of chemical structure and substituent effects, compares the utility of ¹H NMR with other common analytical techniques, and provides a robust, self-validating experimental protocol for acquiring high-quality data.

Theoretical Framework: Predicting the ¹H NMR Spectrum

Before entering the laboratory, a thorough understanding of the target molecule's structure allows for a robust prediction of its ¹H NMR spectrum. 3-Bromo-4-(dimethylsulfamoyl)benzoic acid (C₉H₁₀BrNO₄S) possesses several distinct proton environments, each influenced by the electronic properties of its neighboring functional groups.

The molecular structure, with its unique proton environments labeled, is shown below.

Caption: Structure of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid with proton environments labeled.

Analysis of Substituent Effects

The chemical shifts of the aromatic protons (H-2, H-5, H-6) are dictated by the cumulative electronic effects of three substituents:

  • -COOH (Carboxylic Acid): A meta-directing, moderately deactivating group that withdraws electron density through induction and resonance.

  • -Br (Bromo): An ortho, para-directing, deactivating group that withdraws electron density via induction but donates weakly through resonance.

  • -SO₂N(CH₃)₂ (Dimethylsulfamoyl): A strong electron-withdrawing group due to the highly electronegative oxygen and nitrogen atoms, causing significant deshielding of nearby protons.[1][2]

Based on these principles, a predicted ¹H NMR profile can be constructed.

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted IntegrationRationale
-COOH 11.0 - 13.0Broad Singlet (br s)1HHighly deshielded acidic proton. Signal is often broad due to hydrogen bonding and chemical exchange.[3][4]
Aromatic H-2 ~8.2 - 8.4Doublet (d)1HOrtho to the strongly electron-withdrawing -COOH group and meta to the -SO₂N(CH₃)₂ group. Experiences significant deshielding. Split by H-6 (meta-coupling).
Aromatic H-6 ~8.0 - 8.2Doublet of Doublets (dd)1HOrtho to the -COOH group and ortho to the -SO₂N(CH₃)₂ group. Deshielded by both. Split by H-5 (ortho-coupling) and H-2 (meta-coupling).
Aromatic H-5 ~7.8 - 8.0Doublet (d)1HOrtho to the -Br and the -SO₂N(CH₃)₂ group. Split by H-6 (ortho-coupling).
-N(CH₃)₂ ~2.8 - 3.2Singlet (s)6HProtons on the methyl groups are equivalent and have no adjacent protons, resulting in a single, unsplit signal.[5]

Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration.[6][7]

Experimental Protocol for High-Fidelity Spectrum Acquisition

This protocol is designed to be self-validating by ensuring sample purity, proper solubilization, and correct instrument referencing, minimizing artifacts and leading to a clear, interpretable spectrum.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (10-20 mg) dissolve 2. Add Solvent (0.6-0.7 mL DMSO-d₆) weigh->dissolve vortex 3. Dissolve (Vortex/Sonicate) dissolve->vortex transfer 4. Transfer to Tube (Filter if necessary) vortex->transfer insert 5. Insert into Magnet transfer->insert setup 6. Lock, Tune, Shim acquire 7. Acquire Spectrum (≥16 scans) process 8. Fourier Transform acquire->process phase 9. Phase Correction baseline 10. Baseline Correction reference 11. Reference to TMS/Solvent integrate 12. Integrate Signals assign 13. Peak Assignment

Caption: Standard workflow for ¹H NMR sample preparation, acquisition, and data processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Causality: Weigh approximately 10-20 mg of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid into a clean, dry vial. This mass ensures sufficient concentration for a good signal-to-noise ratio without causing solubility or line-broadening issues.

    • Add 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Expert Insight: DMSO-d₆ is the solvent of choice for this molecule. Unlike CDCl₃, it readily dissolves the polar carboxylic acid and, crucially, its hydrogen-bond accepting nature slows the chemical exchange of the acidic -COOH proton, resulting in a more distinct, observable peak.[6] The residual proton signal of DMSO-d₅ at ~2.50 ppm serves as a convenient secondary chemical shift reference.[8]

    • Ensure complete dissolution by vortexing or brief sonication. A clear, particulate-free solution is essential for high-resolution spectra.

    • Transfer the solution into a 5 mm NMR tube.

  • Instrument Setup and Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the field frequency onto the deuterium signal of the DMSO-d₆. This step corrects for magnetic field drift.

    • Tune and match the probe for the ¹H frequency to ensure maximum signal transmission.

    • Shim the magnetic field to optimize its homogeneity across the sample volume. This is a critical step that directly impacts spectral resolution and line shape.

    • Acquire the ¹H spectrum. A typical acquisition involves 16 to 64 scans, providing a strong signal while keeping the experiment time reasonable.

  • Data Processing:

    • Apply Fourier transformation to convert the raw data (Free Induction Decay) into the frequency-domain spectrum.

    • Perform phase and baseline corrections to ensure accurate peak shapes and integration.

    • Calibrate the chemical shift axis by setting the residual DMSO-d₅ peak to 2.50 ppm.

    • Integrate the area under each signal. The relative integral values correspond to the ratio of protons in each unique environment.[9]

    • Analyze the chemical shifts, integration values, and splitting patterns to assign each signal to the corresponding protons in the molecule.

Comparative Analysis with Alternative Techniques

While ¹H NMR is unparalleled for determining the precise proton framework of a molecule, a comprehensive structural elucidation often relies on a suite of analytical methods. Each technique provides a unique piece of the structural puzzle.

TechniqueInformation Provided for 3-Bromo-4-(dimethylsulfamoyl)benzoic acidStrengthsLimitations
¹H NMR - Number of unique proton environments.- Connectivity of protons (via J-coupling).- Relative number of protons in each environment.- Electronic environment of each proton.Provides detailed structural information and stereochemical relationships. Non-destructive.Requires soluble sample. Can be complex for molecules with overlapping signals.
¹³C NMR - Number of unique carbon environments.- Hybridization state of carbons (sp², sp³).- Presence of key functional groups (C=O at ~165 ppm).Complements ¹H NMR by providing the carbon skeleton. Simpler spectra due to lack of C-C coupling.Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition time.[10]
FT-IR - Presence of functional groups.- O-H stretch (broad, ~2500-3300 cm⁻¹).- C=O stretch (~1700 cm⁻¹).- S=O stretches (~1350 & 1160 cm⁻¹).- C-Br stretch (~550-650 cm⁻¹).Fast, requires minimal sample preparation. Excellent for identifying functional groups.Provides little information on the overall molecular framework or connectivity.
Mass Spectrometry (MS) - Molecular weight (m/z).- Isotopic pattern confirming the presence of one bromine atom (characteristic M, M+2 peaks in ~1:1 ratio).- Fragmentation pattern, which can hint at structural components.Extremely sensitive, providing accurate molecular weight. Confirms elemental composition (with HRMS).Provides limited information on isomerism or the specific arrangement of atoms.

Conclusion

The ¹H NMR spectrum of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid is a rich source of structural information. A systematic analysis, beginning with a theoretically predicted spectrum and followed by a rigorous experimental and data processing workflow, enables the unambiguous assignment of all proton signals. The aromatic region reveals a distinct three-proton spin system, while the downfield singlet for the dimethylamino group and the very broad, downfield resonance of the carboxylic acid proton provide clear confirmation of these functional groups. When integrated into a multi-technique analytical approach including ¹³C NMR, FT-IR, and MS, ¹H NMR spectroscopy serves as the cornerstone for the definitive structural elucidation and purity assessment of this and other complex small molecules in a research and development setting.

References

  • Hanson, J. R. (2003). Interpreting NMR Spectra. Royal Society of Chemistry. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • PubChem. (n.d.). 3-bromo-4-(dimethylsulfamoyl)benzoic acid. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). ¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. [Link]

  • Contreras, R. H., & Peralta, J. E. (2000). Angular dependence of J-coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 37(4), 321-425. [Link]

Sources

A Comparative Guide to HPLC Method Development for Purity Assessment of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth walkthrough for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid. As a critical intermediate or active pharmaceutical ingredient (API), ensuring its purity is paramount for the safety and efficacy of the final drug product. We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision, comparing alternative approaches to arrive at a robust, reliable, and validated analytical method.

Foundational Strategy: Understanding the Analyte

Before any practical work begins, a thorough understanding of the target analyte, 3-Bromo-4-(dimethylsulfamoyl)benzoic acid, is essential. Its structure dictates its chromatographic behavior.

  • Aromatic Carboxylic Acid: The benzoic acid moiety confers acidic properties (pKa typically ~4-5). In reversed-phase HPLC, the ionization state of this group is critical. At a mobile phase pH above its pKa, the molecule will be ionized (carboxylate), leading to poor retention and peak tailing on standard C18 columns. To achieve good retention and peak shape, its ionization must be suppressed by maintaining a low mobile phase pH.[1]

  • Sulfonamide Group: The dimethylsulfamoyl group is polar and can engage in hydrogen bonding, influencing overall polarity.

  • Bromine Substitution: The bromo-substituent adds hydrophobicity and provides an alternative site for selective interactions with specific stationary phases.

  • Chromophore: The substituted benzene ring acts as a strong chromophore, making UV detection a suitable choice.

This initial analysis forms the basis of our method development strategy, pointing us toward reversed-phase chromatography with UV detection and an acidic mobile phase.

cluster_0 Phase 1: Initial Screening & Comparison cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation (ICH Q2 R1) A Column Chemistry Selection B Mobile Phase pH Screening A->B Evaluate Selectivity C Organic Modifier Selection B->C Control Ionization D Initial Gradient Run C->D Adjust Elution Strength E Comparative Data Analysis D->E Assess Performance F Gradient Shape & Time E->F Select Best Condition G Flow Rate & Temperature F->G Fine-tune Resolution H Final Isocratic or Gradient Method G->H Improve Efficiency & Runtime I Specificity (Forced Degradation) H->I Proceed to Validation J Linearity & Range I->J K Accuracy & Precision J->K L LOD & LOQ K->L M Robustness L->M N Validated Method M->N

Caption: Workflow for HPLC Method Development and Validation.

Phase 1: Comparative Screening of Chromatographic Conditions

The goal of this phase is to identify the most promising stationary phase and mobile phase combination. We will compare a traditional C18 column with a PFP (Pentafluorophenyl) column, which offers alternative selectivity mechanisms beneficial for aromatic and halogenated compounds.

Column Comparison Rationale:

  • C18 (L1 packing): The industry workhorse. It separates primarily based on hydrophobicity. It's a reliable starting point for most small molecules.

  • PFP (L43 packing): This phase provides multiple interaction modes, including hydrophobic, π-π, dipole-dipole, and ion-exchange. These alternative selectivities can be highly effective in separating structurally similar impurities from the main analyte, especially for aromatic compounds like our target.[2]

Mobile Phase Comparison Rationale: The key is to maintain a pH well below the analyte's pKa to ensure it is in its neutral, non-ionized form. We will compare two common acidic modifiers.

  • 0.1% Formic Acid (pH ~2.7): Volatile and MS-compatible, a good first choice.

  • 0.1% Phosphoric Acid (pH ~2.1): Non-volatile, but the lower pH can sometimes offer better peak shape for challenging acidic compounds.[3]

Table 1: Comparison of Initial Screening Conditions

ParameterMethod A: Standard C18Method B: Alternative PFP
Stationary Phase C18, 5 µm, 4.6 x 150 mmPFP, 5 µm, 4.6 x 150 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% to 95% B in 15 min5% to 95% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C
Detection UV at 235 nmUV at 235 nm
Expected Outcome Good baseline retention. Potential for co-elution with closely related impurities.Improved selectivity for aromatic impurities. Potential for better peak shape and resolution due to π-π interactions.

Scientist's Insight: Based on experience, the PFP column (Method B) is hypothesized to provide superior performance. The electron-rich aromatic ring and the electronegative bromine atom of the analyte can interact strongly with the electron-deficient fluorophenyl rings of the stationary phase, offering a unique separation mechanism that a standard C18 column lacks. This often leads to better separation of process impurities or degradants.

Phase 2: Method Optimization

After the initial screening, let's assume Method B (PFP column) provided a more favorable separation profile, with better resolution between the main peak and a key impurity. The next step is to optimize the method to achieve the desired performance (e.g., resolution > 2.0 for all peaks, runtime < 15 minutes) efficiently.

Optimization Steps:

  • Gradient Adjustment: The initial broad gradient is sharpened around the elution time of the main peak to improve resolution between closely eluting impurities.

  • Temperature Tuning: Increasing the column temperature (e.g., to 35 or 40 °C) can decrease mobile phase viscosity, lower backpressure, and sometimes improve peak efficiency.

  • Flow Rate Adjustment: The flow rate can be adjusted to balance analysis time and separation efficiency.

G start Initial Method Selected res_ok Resolution > 2.0? start->res_ok tailing_ok Tailing Factor < 1.5? res_ok->tailing_ok Yes adjust_gradient Sharpen Gradient res_ok->adjust_gradient No runtime_ok Runtime Acceptable? tailing_ok->runtime_ok Yes lower_ph Lower Mobile Phase pH (e.g., use H3PO4) tailing_ok->lower_ph No increase_flow Increase Flow Rate or Shorten Gradient Time runtime_ok->increase_flow No final_method Optimized Method runtime_ok->final_method Yes adjust_gradient->res_ok lower_ph->tailing_ok increase_flow->runtime_ok

Caption: Decision logic for HPLC method optimization.

Optimized Method Protocol:

  • Sample Preparation: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. Filter through a 0.45 µm syringe filter.[4]

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC-grade water and mix.

    • Mobile Phase B: HPLC-grade acetonitrile.

  • Chromatographic Conditions:

    • Column: PFP, 3 µm, 4.6 x 100 mm

    • Flow Rate: 1.2 mL/min

    • Column Temperature: 35 °C

    • Detection: Diode Array Detector (DAD) at 235 nm

    • Injection Volume: 5 µL

    • Gradient Program:

      • 0.0 min: 30% B

      • 8.0 min: 65% B

      • 8.1 min: 95% B

      • 10.0 min: 95% B

      • 10.1 min: 30% B

      • 12.0 min: 30% B

Phase 3: Method Validation for Trustworthiness

A method is only useful if it is proven to be reliable. Validation demonstrates that the analytical procedure is suitable for its intended purpose.[5][6] We will follow the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8]

A. Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6] Forced degradation studies are the cornerstone of establishing the stability-indicating nature of a purity method.[9][10] The goal is to achieve 5-20% degradation of the API to ensure potential degradants are generated and can be separated by the method.[11][12]

Forced Degradation Protocol:

  • Acid Hydrolysis: Reflux sample solution in 0.1 M HCl at 60°C for 4 hours.

  • Base Hydrolysis: Reflux sample solution in 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose sample solution to UV light (254 nm) and visible light in a photostability chamber.

Self-Validation Check: After stressing, each sample is analyzed. The chromatograms are inspected for new peaks, and peak purity analysis is performed on the main analyte peak using a DAD to confirm it is not co-eluting with any degradants.[9] The method is deemed specific if all degradation product peaks are well-resolved from the main analyte peak.

B. Validation Parameter Assessment

The following parameters must be evaluated and meet predefined acceptance criteria.

Table 2: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterProtocol SummaryAcceptance Criteria
Linearity Analyze 5-7 concentration levels from LOQ to 150% of the target concentration.Correlation coefficient (r²) ≥ 0.999.[13]
Accuracy (Recovery) Analyze samples spiked with the analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0% at each level.[13]
Precision - Repeatability: 6 replicate injections of the same sample. - Intermediate: Analysis by different analysts on different days.RSD ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision.
Limit of Detection (LOD) Determined based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.S/N ratio of 3:1.
Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio (S/N) or standard deviation of the response and the slope of the calibration curve.S/N ratio of 10:1. Precision (RSD) at this concentration should be acceptable.
Robustness Deliberately vary method parameters (e.g., flow rate ±10%, column temp ±2°C, mobile phase pH ±0.2).System suitability parameters (resolution, tailing factor) remain within limits.
Conclusion

The development of a purity method for 3-Bromo-4-(dimethylsulfamoyl)benzoic acid is a systematic process grounded in the physicochemical properties of the molecule. By comparing different stationary phases and mobile phase conditions, we identified a PFP column with an acidic mobile phase as the optimal choice, providing superior selectivity compared to a standard C18 column. The subsequent optimization of gradient, temperature, and flow rate resulted in an efficient and high-resolution method. Finally, rigorous validation according to ICH Q2(R1) guidelines, including comprehensive forced degradation studies, confirms that the method is specific, accurate, precise, and robust. This self-validating system provides high confidence in its use for routine quality control and stability testing, ensuring the integrity of this critical pharmaceutical compound.

References

  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Verdot Engineering. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • National Library of Indonesia. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation. Retrieved from [Link]

  • Journal of the AOAC. (2020, January 22). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Retrieved from [Link]

  • PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]

  • BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]

  • DPT Laboratories. (n.d.). The Use Of Forced Degradation In Analytical Method Development. Retrieved from [Link]

  • LCGC International. (2024, January 1). Liquid Chromatographic Peak Purity Assessments in Forced Degradation Studies: An Industry Perspective. Retrieved from [Link]

  • U.S. Food Safety and Inspection Service. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A very fast and simple method for the determination of sulfonamide residues in seawaters. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • MDPI. (2022, March 21). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • Agilent Technologies. (2013, October 1). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Retrieved from [Link]

  • Semantic Scholar. (2017). Development of an LC-MS / MS Method for Trace Level Quantification of 4-( bromomethyl ) Benzoic Acid , a Potential Genotoxic Impurity in Imatinib Mesylate Drug Substance. Retrieved from [Link]

  • International Journal of Research in Pharmaceutical and Nano Sciences. (n.d.). Development and Validation of the RP-HPLC Method for Cis- Bromo Benzoate Determination in Itraconazole API and its Pharmaceutica. Retrieved from [Link]

  • PLOS ONE. (2021, March 10). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Experimental design based development and validation of a stability indicating LC method for the estimation of related substances of bromfenac sodium. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Accurate Determination of Melting Point for Novel Compounds: Featuring 3-Bromo-4-(dimethylsulfamoyl)benzoic acid as a Case Study

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of new chemical entities is a cornerstone of robust research and development. Among the fundamental physical properties, the melting point stands as a critical indicator of purity and identity. This guide provides an in-depth, comparative analysis of the principal methodologies for melting point determination, using the novel compound 3-Bromo-4-(dimethylsulfamoyl)benzoic acid as a practical example. While specific experimental data for this compound is not publicly available, this guide will equip you with the expertise to determine its melting point accurately and interpret the results with confidence.

The structure of this guide is designed to provide a comprehensive understanding, from theoretical underpinnings to practical execution and data interpretation. We will explore the causality behind experimental choices and emphasize self-validating protocols to ensure the integrity of your results.

The Theoretical Foundation of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression of the melting point and a broadening of the melting range.[1] This phenomenon, known as melting point depression, makes melting point determination a powerful tool for assessing the purity of a compound.[1]

The sharpness of the melting point is indicative of the purity of the substance. A sharp melting point, typically a range of 0.5-1.0°C, suggests a high degree of purity. Conversely, a broad melting range is often a sign of impurities.

Comparative Analysis of Melting Point Determination Methodologies

Two primary methods are employed for melting point determination in a laboratory setting: the traditional Capillary Method and the more advanced Differential Scanning Calorimetry (DSC) . The choice of method often depends on the required accuracy, the amount of sample available, and the specific information sought.

FeatureCapillary MethodDifferential Scanning Calorimetry (DSC)
Principle Visual observation of the phase transition of a sample in a heated capillary tube.[1][2]Measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4]
Sample Amount Small (2-3 mm height in a capillary).[5][6]Typically 1-10 mg.
Accuracy Good, but can be user-dependent.High accuracy and reproducibility.[3]
Information Provided Melting range (onset and completion of melting).[5]Melting point (peak temperature), enthalpy of fusion, and information on other thermal events like glass transitions and polymorphism.[4][7][8]
Throughput Can be manual and low-throughput, though automated systems exist.High-throughput with autosamplers.
Regulatory Standing A well-established method recognized by pharmacopeias like the USP.[9][10][11]A widely accepted thermal analysis technique in the pharmaceutical industry.[4][7]

Experimental Protocols: A Step-by-Step Guide

To ensure the trustworthiness of your results, it is imperative to follow standardized and well-validated protocols. Below are detailed methodologies for both the capillary method and DSC.

Capillary Method: Adhering to USP <741> Standards

The United States Pharmacopeia (USP) General Chapter <741> provides a standardized procedure for melting range determination, ensuring consistency and comparability of results.[9][10][11][12]

Experimental Workflow: Capillary Method

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Dry the sample of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid. prep2 Finely powder the sample. prep1->prep2 prep3 Load the sample into a capillary tube to a height of 2-3 mm. prep2->prep3 meas1 Place the capillary in the melting point apparatus. prep3->meas1 meas2 Heat rapidly to ~15-20°C below the expected melting point. meas1->meas2 meas3 Reduce heating rate to 1-2°C per minute. meas2->meas3 meas4 Record the temperature at the onset of melting (T_onset). meas3->meas4 meas5 Record the temperature at the completion of melting (T_clear). meas4->meas5 result1 Report the melting range as T_onset - T_clear. meas5->result1

Caption: Workflow for Capillary Melting Point Determination.

Detailed Protocol:

  • Sample Preparation:

    • Ensure the sample of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid is completely dry, as residual solvent can act as an impurity and depress the melting point.[6][13]

    • Finely pulverize the sample to ensure uniform packing in the capillary tube.

    • Introduce the powdered sample into a capillary tube with one sealed end, packing it to a height of 2-3 mm by gently tapping the tube.[5][6]

  • Apparatus Setup and Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.[6]

    • If the approximate melting point is unknown, a preliminary rapid determination can be performed.[5]

    • For an accurate measurement, heat the sample at a controlled rate. The USP recommends a heating rate of 1°C/min once the temperature is within a few degrees of the expected melting point.[10]

    • Observe the sample through the magnifying lens.

  • Data Recording and Interpretation:

    • Record the temperature at which the first droplet of liquid is observed. This is the onset of the melting range.[5]

    • Record the temperature at which the last solid particle melts. This is the clear point, marking the end of the melting range.[5]

    • The melting range is reported as the interval between these two temperatures.

Differential Scanning Calorimetry (DSC): A Deeper Thermal Analysis

DSC provides more than just a melting point; it offers a complete thermal profile of the sample. It is particularly valuable for studying polymorphism, where a compound can exist in different crystalline forms with distinct melting points.[14]

Experimental Workflow: DSC

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Accurately weigh 1-5 mg of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid into a DSC pan. prep2 Hermetically seal the pan. prep1->prep2 meas1 Place the sample pan and a reference pan in the DSC cell. prep2->meas1 meas2 Equilibrate the system at a starting temperature. meas1->meas2 meas3 Ramp the temperature at a controlled rate (e.g., 10°C/min). meas2->meas3 meas4 Record the heat flow as a function of temperature. meas3->meas4 analysis1 Identify the endothermic peak corresponding to melting. meas4->analysis1 analysis2 Determine the onset temperature and the peak temperature. analysis1->analysis2 analysis3 Integrate the peak area to calculate the enthalpy of fusion (ΔHfus). analysis2->analysis3

Caption: Workflow for DSC Melting Point Determination.

Detailed Protocol:

  • Sample Preparation:

    • Accurately weigh a small amount (typically 1-5 mg) of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of sample due to sublimation.

  • Instrument Setup and Measurement:

    • Place the sealed sample pan and an empty reference pan into the DSC instrument.

    • Set the desired temperature program. A typical program involves an initial isothermal period, followed by a linear heating ramp (e.g., 10°C/min) through the expected melting range.

  • Data Analysis and Interpretation:

    • The output from a DSC experiment is a thermogram, which plots heat flow against temperature.

    • The melting of the sample will appear as an endothermic peak.

    • The onset temperature of the peak is often correlated with the start of melting, while the peak temperature represents the temperature of maximum heat absorption and is often reported as the melting point.

    • The area under the peak is proportional to the enthalpy of fusion (ΔHfus) , which is the energy required to melt the sample.

Trustworthiness and Self-Validation

To ensure the trustworthiness of your melting point data, a self-validating system should be in place. This includes:

  • Regular Calibration: Calibrate your melting point apparatus or DSC instrument with certified reference standards that have melting points bracketing the expected melting point of your sample.[9]

  • System Suitability: Before running your sample, perform a system suitability test using a well-characterized standard to verify the performance of the instrument.

  • Mixed Melting Point: For identity confirmation, a mixed melting point determination can be performed. Mix your sample with an authentic reference standard. If there is no depression in the melting point of the mixture, it provides strong evidence that the two samples are identical.

Conclusion

While an experimentally determined melting point for 3-Bromo-4-(dimethylsulfamoyl)benzoic acid is not currently documented in publicly accessible literature, this guide provides the necessary framework for its accurate determination. By understanding the principles behind melting point, selecting the appropriate methodology—either the classic capillary method or the more informative DSC—and adhering to rigorous, self-validating protocols, researchers can confidently characterize this and other novel compounds. The choice between the methods will depend on the specific requirements of the analysis, with the capillary method offering a reliable and straightforward approach for purity and identity, and DSC providing a deeper understanding of the material's thermal behavior.

References

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]

  • United States Pharmacopeial Convention. (n.d.). General Chapters: <741> MELTING RANGE OR TEMPERATURE. uspbpep.com. [Link]

  • United States Pharmacopeia. (2018). General Chapter, <741> Melting Range or Temperature. USP-NF. Rockville, MD: United States Pharmacopeia. [Link]

  • Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. [Link]

  • University of Calgary. (n.d.). Melting Point. [Link]

  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]

  • Specac. (2024, December 9). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. [Link]

  • Scribd. (n.d.). DSC Applications in Pharmaceuticals. [Link]

  • TA Instruments. (n.d.). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. [Link]

  • Edisco. (n.d.). Melting point determination. [Link]

  • Giani, S., & Towers, M. (2016, June 11). Compliance with amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. [Link]

  • Kuppa, R. P. (2021, June 12). Melting point testing as per USP 741. YouTube. [Link]

  • Scribd. (n.d.). USP 741 Melting Point or Range. [Link]

  • Improved Pharma. (2024, February 8). Differential Scanning Calorimetry. [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-Bromo-4-(dimethylsulfamoyl)benzoic acid

[1]

Executive Summary & Chemical Profile

Effective disposal of 3-Bromo-4-(dimethylsulfamoyl)benzoic acid requires a multi-faceted approach that accounts for its three distinct chemical functionalities: the carboxylic acid (corrosivity), the aryl bromide (halogenated waste), and the sulfonamide (bioactive/environmental hazard).[1]

Unlike simple organic acids, this compound cannot be treated solely via standard acid neutralization protocols due to the presence of the halogen and sulfonamide groups. The primary directive is High-Temperature Incineration to ensure complete destruction of the bioactive sulfonamide moiety and capture of halogenated byproducts.

Chemical Hazard Profile
FeatureChemical MoietyDisposal Implication
Acidity Carboxylic Acid (-COOH)Corrosive. Must be segregated from bases and oxidizers to prevent exothermic reactions or toxic gas generation.[1][2]
Halogen Content Aryl Bromide (-Br)Halogenated Waste. Combustion generates Hydrogen Bromide (HBr).[1] Requires incinerators equipped with acid gas scrubbers.[1]
Bioactivity Sulfonamide (-SO₂N(CH₃)₂)Environmental Toxin. Potential antibiotic activity.[1][2] Strict NO DRAIN DISPOSAL policy to prevent antimicrobial resistance (AMR) in aquatic systems.[1]

Pre-Disposal Protocols: Handling & Segregation[2]

Before waste is generated, the following segregation controls must be in place to prevent "in-bottle" incompatibility events.

A. Segregation Rules (The "Never Mix" List)
  • Do NOT mix with Strong Bases: Reaction with hydroxides (NaOH, KOH) will generate significant heat (exotherm).[1][2] While this forms a water-soluble salt, it does not destroy the hazardous sulfonamide or halogen components.[1]

  • Do NOT mix with Oxidizers: Avoid contact with chromic acid, permanganates, or peroxides.[1][2] Oxidation of the sulfur/nitrogen center can produce toxic NOx and SOx gases.

  • Do NOT mix with Non-Halogenated Solvents: Keep separate from acetone or ethanol waste streams if possible.[1][2] Mixing halogenated material into non-halogenated waste increases the disposal cost of the entire container significantly.

B. Waste Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.[1][2]

  • Venting: Use vented caps if the waste solution is recently prepared or potentially reactive, to prevent pressure buildup.[2]

  • Labeling: Labels must explicitly state:

    • Full Chemical Name: 3-Bromo-4-(dimethylsulfamoyl)benzoic acid[1]

    • Hazard Checkboxes: Corrosive, Toxic, Irritant.[1][2]

    • Constituent Flag:"Contains Halogens" (Critical for incinerator operators).[1][2]

Step-by-Step Disposal Workflow

The following protocol dictates the disposal path based on the physical state of the waste.

Scenario A: Solid Waste (Pure Substance or Contaminated Debris)

Applicability: Expired reagents, weigh-paper, contaminated gloves, spill cleanup debris.[1]

  • Containment: Place solid material in a clear, wide-mouth HDPE jar.

  • Labeling: Tag as "Hazardous Waste - Solid (Halogenated Organic)."

  • Disposal Path: Transfer to EHS for Incineration .

    • Why? Landfilling halogenated aromatics is heavily restricted under RCRA (Resource Conservation and Recovery Act) due to groundwater leaching potential.[1]

Scenario B: Liquid Waste (Reaction Mixtures or Mother Liquors)

Applicability: Material dissolved in organic solvents (DCM, Ethyl Acetate, DMSO).[1]

  • PH Check: If the solution is highly acidic (pH < 2), consider a controlled adjustment to pH 4-5 using a weak buffer (e.g., Sodium Bicarbonate) only if permitted by local EHS.[1][2] Otherwise, maintain as acidic waste.[1]

  • Solvent Segregation:

    • If dissolved in Dichloromethane (DCM) or Chloroform : Pour into "Halogenated Organic Waste" carboy.[1]

    • If dissolved in Acetone or Methanol : Pour into "Halogenated Organic Waste" carboy.[1]

      • Expert Note: Even though the solvent is non-halogenated, the solute (the benzoic acid derivative) contains Bromine. Therefore, the entire mixture must be treated as halogenated waste.

  • Disposal Path: Fuel blending or Incineration.[1][2]

Scenario C: Aqueous Waste (Rinsate)

Applicability: Aqueous extractions or glassware rinses.[1][2]

  • Collection: Do NOT pour down the sink.[1][2][3] Collect in a carboy labeled "Aqueous Waste - Toxic/Halogenated." [1]

  • Stabilization: Ensure the container material is compatible with acidic aqueous solutions (HDPE is preferred over metal drums).[1]

  • Disposal Path: Commercial wastewater treatment (incineration preferred).[1]

Decision Logic Diagram (Visual Workflow)

The following diagram illustrates the decision-making process for classifying and disposing of this specific compound.

DisposalWorkflowStartWaste Generation:3-Bromo-4-(dimethylsulfamoyl)benzoic acidStateCheckDetermine Physical StateStart->StateCheckSolidWasteSolid Waste(Powder, Gloves, Debris)StateCheck->SolidWasteSolidLiquidWasteLiquid Waste(Solutions, Mother Liquor)StateCheck->LiquidWasteLiquidFinalBinFINAL DISPOSAL BIN:Halogenated Organic WasteSolidWaste->FinalBinSolventCheckIdentify Solvent BaseLiquidWaste->SolventCheckHalogenatedSolventHalogenated Solvent(DCM, Chloroform)SolventCheck->HalogenatedSolventNonHalogenatedSolventNon-Halogenated Solvent(Acetone, Water, MeOH)SolventCheck->NonHalogenatedSolventHalogenatedSolvent->FinalBinContaminationRuleCRITICAL RULE:Solute contains Bromine.Classify ENTIRE mixture as Halogenated.NonHalogenatedSolvent->ContaminationRuleContaminationRule->FinalBinDestructionDestruction Method:High-Temp Incineration(w/ Scrubber)FinalBin->Destruction

Figure 1: Decision tree for the classification of brominated sulfonamide waste. Note that the presence of the bromine atom on the solute dictates the "Halogenated" classification regardless of the solvent used.

Emergency Procedures (Spills)

In the event of a spill, immediate action is required to prevent respiratory irritation from dust or acid burns.[2]

  • Evacuate & Ventilate: If a large amount of powder is aerosolized, evacuate the area to prevent inhalation (H335).[1][2]

  • PPE: Wear Nitrile gloves (double gloving recommended), safety goggles, and a lab coat.[1] Use a P95/N95 dust mask for solid spills.[1]

  • Neutralization (Spill Only):

    • Cover the spill with Sodium Carbonate (Soda Ash) or Calcium Carbonate .[1]

    • Observation: Wait for any fizzing (CO₂ release) to cease.[1]

  • Cleanup: Scoop the neutralized paste into a waste container.[1] Do not use a vacuum cleaner unless it is an explosion-proof HEPA unit designed for chemical powders.[1]

  • Decontamination: Wash the surface with water and detergent.[2] Collect this rinsate as chemical waste (Scenario C above).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][3]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations.[1]

  • PubChem. (2024).[1][2] Compound Summary: 3-Bromo-4-(dimethylsulfamoyl)benzoic acid.[1] National Library of Medicine.

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories.

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.